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  • Product: 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid
  • CAS: 2361635-28-9

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties of 2,2-Difluorospiro[2.2]pentane-5-carboxylic Acid

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid . Executive Summary 2,2-Difluorospiro[2.2]pentane-5-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid .

Executive Summary

2,2-Difluorospiro[2.2]pentane-5-carboxylic acid represents a high-value, conformationally restricted scaffold in modern medicinal chemistry. It combines the extreme rigidity of the spiro[2.2]pentane skeleton with the metabolic stability and electronic modulation of the gem-difluoro motif.

This molecule serves as a critical bioisostere for saturated cyclic systems (e.g., cyclobutanes, cyclopentanes) and even phenyl rings, offering a unique vector orientation for the carboxylic acid pharmacophore. Its primary utility lies in:

  • Conformational Locking: Fixing the exit vector of the carboxylate group.

  • pKa Modulation: Lowering pKa via the inductive effect of distal fluorines.

  • Metabolic Blocking: Preventing oxidative metabolism at the exposed methylene sites.

Structural Analysis & Physicochemical Properties[1][2][3][4][5][6]

The Spiro[2.2]pentane Scaffold

The core spiro[2.2]pentane system is highly strained (~63 kcal/mol), significantly more than two isolated cyclopropanes. This strain imparts unique reactivity and geometry:

  • Bond Angles: The internal C-C-C bond angles are ~60°, creating significant "banana bond" character (high p-character in C-C bonds, high s-character in C-H bonds).

  • Geometry: The two cyclopropane rings are orthogonal (perpendicular) to each other, creating a rigid 3D structure that projects substituents at defined angles.

The Gem-Difluoro Effect

Substituting the C2 position with two fluorine atoms introduces profound electronic changes without significantly altering steric bulk (Fluorine van der Waals radius = 1.47 Å vs Hydrogen = 1.20 Å).

  • Dipole Moment: The C-F bonds create a strong molecular dipole, orienting the molecule in protein binding pockets.

  • Lipophilicity (LogP): While polar, the C-F bond is hydrophobic. The gem-difluoro group generally increases lipophilicity compared to the parent methylene, improving membrane permeability.

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine ($ \sigma_I = 0.52 $) lowers the pKa of the distal carboxylic acid through both through-bond inductive effects and through-space electrostatic interactions.

Comparative Physicochemical Data

Table 1: Estimated properties compared to non-fluorinated and ring-opened analogs.

Property2,2-Difluorospiro[2.2]pentane-5-COOHSpiro[2.2]pentane-1-COOHCyclopropanecarboxylic Acid
Molecular Weight 148.11 g/mol 112.13 g/mol 86.09 g/mol
ClogP ~1.2 - 1.50.870.48
pKa (Acid) ~4.2 - 4.4*4.814.83
TPSA 37.3 Ų37.3 Ų37.3 Ų
F(sp3) 1.0 (High 3D character)1.01.0
Metabolic Stability High (Blocked oxidation)Moderate (C-H oxidation)Moderate

*Note: The pKa is lowered due to the -I effect of the CF2 group transmitted across the spiro center.

Synthetic Pathways[2][8][9]

The synthesis of this scaffold is challenging due to the high ring strain.[1] The most robust method involves the addition of difluorocarbene to a methylenecyclopropane precursor.

Retrosynthetic Analysis

The molecule is disconnected at the fluorinated ring. The precursor is a substituted methylenecyclopropane, which undergoes a [2+1] cycloaddition with a difluorocarbene source.

Synthesis Protocol (Difluorocarbene Route)

Reagents:

  • Substrate: Ethyl 2-methylenecyclopropane-1-carboxylate.

  • Carbene Source: Sodium chlorodifluoroacetate (or TMSCF3/NaI).

  • Solvent: Diglyme or THF (high boiling point preferred for thermal carbene generation).

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize ethyl 2-methylenecyclopropane-1-carboxylate via the reaction of ethyl diazoacetate with allene (or equivalent methylenecyclopropane synthesis).

  • Carbene Generation: Dissolve the alkene precursor in diglyme (0.5 M). Add sodium chlorodifluoroacetate (5.0 equiv).

  • Cycloaddition: Heat the mixture to 160-180°C. The salt decomposes to release difluorocarbene (:CF2), which adds to the exocyclic double bond.

    • Mechanism:[2] The reaction is concerted but asynchronous. The :CF2 adds to the electron-rich alkene.

  • Workup: Cool to room temperature. Dilute with ether, wash with brine to remove inorganic salts. Dry over MgSO4 and concentrate.

  • Hydrolysis: Treat the ester intermediate with LiOH in THF/H2O (3:1) at room temperature for 4 hours to yield the free acid.

  • Purification: Acidify to pH 2 with 1N HCl, extract with EtOAc. Recrystallize from hexanes/EtOAc if solid, or purify via column chromatography.

Visualized Synthesis Workflow

SynthesisPath Precursor Ethyl 2-methylene cyclopropane-1-carboxylate Intermediate Transition State [:CF2 Addition] Precursor->Intermediate 160°C, Diglyme Reagent Sodium chlorodifluoroacetate (Carbene Source) Reagent->Intermediate Decomposition Ester Ethyl 2,2-difluorospiro [2.2]pentane-5-carboxylate Intermediate->Ester [2+1] Cycloaddition Product 2,2-Difluorospiro[2.2] pentane-5-carboxylic acid Ester->Product LiOH, THF/H2O Hydrolysis

Caption: Synthesis via difluorocarbene addition to methylenecyclopropane ester.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a rigid bioisostere for:

  • Cyclobutane carboxylic acids: It mimics the size but restricts the "puckering" modes of cyclobutane.

  • Phenyl rings (para-substituted): The distance between the C2-fluorines and the C5-carboxyl mimics the spatial arrangement of para-substituents on a benzene ring, but in a saturated, sp3-rich framework. This improves solubility and reduces aromatic ring count (improving "developability").

Structure-Activity Relationship (SAR) Logic
  • Vector Control: In drug design, the angle at which the carboxylic acid exits the core scaffold determines receptor interaction. The spiro[2.2]pentane core fixes this angle rigidly (orthogonal rings), unlike a flexible alkyl chain.

  • Metabolic Stability: The C2 position of a standard spiropentane is a "soft spot" for Cytochrome P450 oxidation. Fluorination blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), extending half-life (

    
    ).
    
Biological Signaling & Interaction

The molecule typically acts as a pharmacophore carrier. Below is a conceptual diagram of how this scaffold acts as a "linker" in a theoretical receptor binding context.

Interaction Receptor Target Receptor (e.g., Glutamate Receptor) Acid COOH Group (Ionic Interaction) Acid->Receptor Salt Bridge (Lys/Arg) Scaffold Spiro[2.2]pentane Core (Rigid Spacer) Scaffold->Acid Projects Fluorine CF2 Moiety (Lipophilic Contact/Metabolic Shield) Scaffold->Fluorine Projects (Orthogonal) Fluorine->Receptor Hydrophobic Pocket

Caption: Pharmacophoric projection of the acid and fluorine motifs by the spiro scaffold.

Experimental Protocols

Determination of pKa (Titration Method)

Objective: To determine the precise pKa shift induced by the difluoro-substitution.

  • Preparation: Dissolve 5.0 mg of the compound in 10 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Titrant: Standardized 0.01 M KOH solution.

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo) with a glass pH electrode.

  • Procedure:

    • Perform a blank titration with the solvent mixture.

    • Titrate the sample solution at 25°C under inert atmosphere (N2).

    • Record pH vs. Volume of KOH added.

  • Calculation: Use the Henderson-Hasselbalch equation to determine the half-equivalence point.

    • Expected Result: pKa ≈ 4.3 (lower than the non-fluorinated analog's 4.8).

References

  • Melnykov, K. P., et al. (2022).[3] "4,4-Difluorospiro[2.2]pentan-1-yl – A Fluorinated Substituent To Expand the Synthetic and Medicinal Chemists' Toolbox."[4] European Journal of Organic Chemistry, 2022(40), e202200987.

  • Wiberg, K. B. (1996). "The Structure and Energetics of Small Ring Compounds." Accounts of Chemical Research, 29(5), 229–234.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem. (2025).[5][6] "Spiro[2.2]pentane-1-carboxylic acid Compound Summary." National Library of Medicine.

Sources

Exploratory

An In-Depth Technical Guide to 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid: A Novel Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and rigid, three-dimensional scaffolds has become a cornerstone of rational molecular design. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2][3] Concurrently, spirocyclic systems, which feature two rings sharing a single atom, introduce conformational rigidity and novel exit vectors for molecular exploration, often leading to improved potency and selectivity.[4] The convergence of these two powerful strategies has given rise to a new class of building blocks with immense potential: fluorinated spiroalkanes.

This technical guide focuses on a particularly intriguing member of this class: 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid . This molecule combines the inherent strain and well-defined geometry of the spiro[2.2]pentane core with the advantageous properties of a gem-difluoro group, making it a highly valuable synthon for the development of next-generation therapeutics.

A note on nomenclature: The numbering of the spiropentane system can vary. While the IUPAC name is 2,2-difluorospiro[2.2]pentane-5-carboxylic acid, it is also commonly referred to as 4,4-difluorospiro[2.2]pentane-1-carboxylic acid. For consistency, this guide will use the former nomenclature.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a novel building block begins with its fundamental physicochemical and spectroscopic properties.

Identifier/Property Value Source
CAS Number 2361635-28-9PubChem
Molecular Formula C₆H₆F₂O₂PubChem
Molecular Weight 148.11 g/mol PubChem
IUPAC Name 2,2-difluorospiro[2.2]pentane-5-carboxylic acidPubChem
Canonical SMILES C1C(C12CC2(F)F)C(=O)OPubChem
InChIKey MMJXHXTZGUTWNW-UHFFFAOYSA-NPubChem
Predicted XLogP3 0.8PubChem
Appearance White to off-white solid (predicted)---
Predicted Boiling Point 224.3±8.0 °CChemicalBook[1]
Predicted pKa 4.81±0.20ChemicalBook[1]
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, strained ring system. The cyclopropyl protons would likely appear as multiplets in the upfield region (δ 0.5-2.5 ppm). The proton on the carbon bearing the carboxylic acid would be downfield shifted.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the spiro carbon, the gem-difluoro substituted carbon (with a characteristic triplet due to C-F coupling), the cyclopropyl carbons, the carboxyl carbon, and the carbon bearing the carboxyl group. The signal for the CF₂ carbon is expected to be significantly shifted downfield and will exhibit a large one-bond carbon-fluorine coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms, likely as a multiplet due to coupling with the adjacent protons. The chemical shift is expected to be in the typical range for gem-difluorocyclopropanes.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹), and C-F stretching absorptions.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns of the spiropentane ring system.

Synthesis of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid

A robust and scalable synthesis is crucial for the widespread adoption of a new building block. Based on the synthesis of related 4,4-difluorospiro[2.2]pentan-1-yl derivatives, a plausible and efficient synthetic route to the target carboxylic acid is proposed. The key steps involve the difluorocyclopropanation of a suitable methylenecyclopropane precursor followed by oxidation of the resulting primary alcohol.

Proposed Synthetic Workflow

G cluster_0 Synthesis Pathway A Methylenecyclopropane Precursor ((2-methylenecyclopropyl)methanol) B Difluorocyclopropanation A->B Difluorocarbene Source (e.g., TMSCF3, NaI, PPh3) C (4,4-Difluorospiro[2.2]pentan-1-yl)methanol B->C Formation of gem-difluorocyclopropane ring D Oxidation C->D Oxidizing Agent (e.g., TEMPO/NaOCl/NaClO2) E 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid D->E Formation of Carboxylic Acid

Caption: Proposed synthetic workflow for 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for difluorocyclopropanation and alcohol oxidation. Optimization may be required.

Part 1: Synthesis of (4,4-Difluorospiro[2.2]pentan-1-yl)methanol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (2-methylenecyclopropyl)methanol (1.0 eq) and anhydrous solvent (e.g., THF or DME).

  • Reagent Addition: Cool the solution to 0 °C. Add triphenylphosphine (PPh₃, 2.0 eq) and sodium iodide (NaI, 2.0 eq).

  • Difluorocarbene Generation: Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (4,4-difluorospiro[2.2]pentan-1-yl)methanol.

Part 2: Oxidation to 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid

A variety of methods can be employed for the oxidation of primary alcohols to carboxylic acids.[5][6] A one-pot, two-step procedure using TEMPO and sodium hypochlorite followed by sodium chlorite is a mild and efficient option.[6]

  • Initial Oxidation: In a round-bottom flask, dissolve (4,4-difluorospiro[2.2]pentan-1-yl)methanol (1.0 eq) in a suitable solvent system (e.g., a mixture of acetonitrile, water, and a buffer).

  • Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, catalytic amount, e.g., 0.01-0.05 eq).

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq) dropwise while maintaining the temperature at 0-5 °C. Stir until the starting material is consumed (monitored by TLC).

  • Second Oxidation: To the reaction mixture, add an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) and a phosphate buffer (e.g., NaH₂PO₄).

  • Reaction Completion: Allow the reaction to stir at room temperature until the intermediate aldehyde is fully converted to the carboxylic acid.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Acidify the mixture with dilute HCl and extract with an organic solvent. Dry the organic layer, concentrate, and purify the crude carboxylic acid by recrystallization or column chromatography.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid make it a highly attractive building block for several applications:

  • Medicinal Chemistry: The rigid spiro[2.2]pentane core can serve as a non-classical bioisostere for commonly used rings such as cyclobutane and cyclopentane, or even aromatic rings in certain contexts. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, while also blocking metabolic oxidation at that position. The carboxylic acid functionality provides a handle for further derivatization, such as amide bond formation, allowing for the incorporation of this novel scaffold into a wide range of drug candidates.[7]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated, rigid structures can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

  • Materials Science: The high strain energy of the spiro[2.2]pentane system could be exploited in the synthesis of novel polymers and energetic materials. The polarity and rigidity imparted by the difluoro-spiropentane moiety could also be beneficial in the design of liquid crystals and other advanced materials.

Conclusion

2,2-Difluorospiro[2.2]pentane-5-carboxylic acid represents a novel and valuable addition to the synthetic chemist's toolbox. Its unique combination of a strained, rigid spirocyclic core and the metabolically stabilizing gem-difluoro group offers exciting new possibilities for the design of advanced molecules in drug discovery and materials science. The proposed synthetic route provides a practical and scalable approach to access this promising building block, paving the way for its broader exploration and application.

References

  • PubChem. Spiro[2.2]pentane-1-carboxylic Acid. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information - Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Available from: [Link].

  • Grygorenko, O. Papers - Oleksandr Grygorenko. Available from: [Link].

  • ORCID. Oleksandr Hryshchuk (0000-0003-4465-5773). Available from: [Link].

  • Semantic Scholar. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Available from: [Link].

  • ACS Publications. Rhodium-Catalyzed [5 + 1 + 2] Reaction of Yne-Vinylcyclopropenes and CO: The Application of Vinylcyclopropenes for Higher-Order Cycloaddition | Journal of the American Chemical Society. Available from: [Link].

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available from: [Link].

  • Semantic Scholar. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Coupling Constants. Available from: [Link].

  • SciSpace. European Journal of Chemistry. Available from: [Link].

  • Chem LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available from: [Link].

  • NMR Service. 19Flourine NMR. Available from: [Link].

  • National Center for Biotechnology Information. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link].

  • Google Patents. Spiro compound.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available from: [Link].

  • National Center for Biotechnology Information. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Available from: [Link].

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link].

  • National Center for Biotechnology Information. 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. Available from: [Link].

  • MDPI. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available from: [Link].

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link].

  • Curia Global. Selected Publications and Patents from 2005–2019. Available from: [Link].

Sources

Foundational

bioisosteric potential of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid

An In-depth Technical Guide: The Bioisosteric Potential of 2,2-Difluorospiro[2.2]pentane-5-carboxylic Acid Executive Summary In the landscape of modern drug discovery, the carboxylic acid moiety represents a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Bioisosteric Potential of 2,2-Difluorospiro[2.2]pentane-5-carboxylic Acid

Executive Summary

In the landscape of modern drug discovery, the carboxylic acid moiety represents a fundamental pharmacophoric element, critical for target engagement through hydrogen bonding and electrostatic interactions. However, its inherent physicochemical properties frequently introduce significant liabilities, including poor membrane permeability, rapid metabolic clearance, and the formation of reactive acyl glucuronide metabolites.[1][2] This guide introduces 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid as a novel, strategically designed bioisostere intended to mitigate these challenges. By integrating a conformationally rigid spiro[2.2]pentane scaffold with the potent electronic influence of a gem-difluoro group, this molecule offers medicinal chemists a sophisticated tool to modulate acidity, lipophilicity, metabolic stability, and three-dimensional orientation, thereby expanding the toolkit for rational drug design.

The Challenge of Carboxylic Acids in Drug Design: A Double-Edged Sword

The carboxylic acid functional group is a mainstay in pharmaceuticals, present in over 450 marketed drugs.[2] Its utility stems from a pKa of approximately 4-5, which ensures it is ionized at physiological pH, enhancing water solubility and enabling strong, charge-assisted interactions with biological targets.[2]

However, this ionization is also the source of its primary drawbacks in lead optimization:

  • Poor Permeability: The charged nature of the carboxylate anion significantly hinders passive diffusion across biological membranes like the intestinal wall and the blood-brain barrier, leading to low bioavailability.[2]

  • Metabolic Instability and Toxicity: Carboxylic acids are susceptible to Phase II metabolism, particularly conjugation with glucuronic acid to form acyl glucuronides. These metabolites can be chemically reactive, capable of covalently binding to proteins and leading to idiosyncratic drug toxicity.[2][3]

  • Rapid Elimination: The polarity of the carboxylate facilitates rapid renal clearance, often resulting in a short drug half-life.

Bioisosteric replacement is a cornerstone strategy to circumvent these issues, aiming to substitute the carboxylic acid with a group that preserves the desired biological activity while improving the overall pharmacokinetic and toxicological profile of the candidate molecule.[1]

Deconstructing the Moiety: A Synthesis of Form and Function

The unique potential of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid arises from the synergistic combination of its three core components. Each element is strategically chosen to address specific challenges in medicinal chemistry.

  • Pillar 1: The Spiro[2.2]pentane Scaffold The spiro[2.2]pentane core is the simplest spiro-fused cycloalkane, composed of two cyclopropane rings sharing a single carbon atom.[4] Its significance in drug design lies in its exceptional rigidity and three-dimensionality. As a bioisostere, it has been recognized as a saturated, non-aromatic mimic for aryl rings and bulky tert-butyl groups.[5] This rigid framework locks the exit vector of the carboxylic acid into a well-defined spatial orientation, reducing the entropic penalty upon binding to a biological target and providing a high fraction of sp³-hybridized carbons (F(sp³)), a property often correlated with improved clinical success.[6]

  • Pillar 2: The Gem-Difluoro Group (CF₂) The introduction of a gem-difluoro group onto the spirocycle is a critical design feature. Fluorine's high electronegativity exerts a powerful inductive effect, which can profoundly modulate the properties of adjacent functional groups.[7][8] Furthermore, the C-F bond is exceptionally strong and resistant to metabolic attack, making the gem-difluoro group an effective shield against oxidative metabolism by cytochrome P450 enzymes.[9]

  • Pillar 3: The Carboxylic Acid This functional group remains the primary point of interaction, capable of forming the critical hydrogen bonds and ionic interactions necessary for target recognition and binding affinity.

The fusion of these pillars creates a molecule that presents a classic pharmacophore in a novel, highly controlled, and metabolically reinforced context.

cluster_Moiety 2,2-Difluorospiro[2.2]pentane-5-carboxylic Acid cluster_Pillars Strategic Design Pillars Molecule Core Molecule Scaffold Spiro[2.2]pentane Scaffold (Rigidity, 3D Shape, F(sp³)) Molecule->Scaffold Structural Framework Fluorine gem-Difluoro Group (Electronic Modulation, Metabolic Shield) Molecule->Fluorine Physicochemical Modulator Acid Carboxylic Acid (Target Interaction, H-Bonding) Molecule->Acid Pharmacophoric Anchor

Caption: Deconstruction of the title compound into its three core design pillars.

Physicochemical Profile and Comparative Analysis

The bioisosteric value of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is best understood by comparing its predicted physicochemical properties to those of standard carboxylic acids and non-fluorinated analogs.

PropertyAcetic AcidCyclohexanecarboxylic AcidSpiro[2.2]pentane-1-carboxylic acid2,2-Difluorospiro[2.2]pentane-5-carboxylic acid
Structure CH₃COOHc-C₆H₁₁COOHc-C₅H₇COOHc-C₅H₅F₂COOH
Molecular Weight ( g/mol ) 60.05128.17112.13[10]148.11[11]
pKa (experimental/predicted) 4.76[12]4.90~4.8 (estimated)~3.5 - 4.0 (predicted)
LogP (calculated) -0.171.950.87[10]0.80[11]
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 Ų37.3 Ų[10]37.3 Ų[11]
Key Features Simple, polarLipophilic, flexibleRigid, 3DRigid, 3D, electron-deficient

Analysis of Key Properties:

  • Acidity (pKa): The potent electron-withdrawing effect of the two fluorine atoms is predicted to significantly lower the pKa of the carboxylic acid compared to its non-fluorinated counterpart. This increased acidity means the molecule will be more fully ionized at physiological pH, which could enhance binding affinity in interactions where a stronger hydrogen bond donor is favorable. For comparison, the pKa of fluoroacetic acid is ~2.59, a dramatic shift from acetic acid's 4.76.[12] The effect in the target molecule is attenuated by the distance, but a pKa decrease of 1-1.5 units is a reasonable expectation.

  • Lipophilicity (LogP): Intriguingly, the calculated LogP for the difluorinated compound (0.80) is slightly lower than its non-fluorinated parent (0.87).[10][11] This is contrary to the general trend where fluorination increases lipophilicity. This nuanced effect likely arises from the compact, strained ring system and the interplay of the polar C-F bonds with the carboxylic acid, highlighting the complex and non-additive nature of fluorine's influence on molecular properties.[13] This property can be highly advantageous for fine-tuning LogP/LogD without drastic changes.

Synthetic Accessibility: A Proposed Pathway

While the direct synthesis of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is not widely reported, a plausible and efficient route can be designed based on established methodologies for the synthesis of related fluorinated cyclopropanes and spirocycles.[13][14] The key transformation is the difluorocyclopropanation of a suitable methylenecyclopropane precursor.

Caption: Proposed high-level synthetic workflow for the title compound.

Conceptual Protocol:

  • Precursor Synthesis: An ester of methylenecyclopropane-2-carboxylic acid is synthesized via known literature methods.

  • Difluorocyclopropanation: The methylenecyclopropane precursor is subjected to difluorocyclopropanation. A common and effective method involves the use of a Ruppert-Prakash-type reagent (e.g., TMSCF₃) with a fluoride source like sodium iodide to generate the difluorocarbene in situ. This carbene adds across the exocyclic double bond to form the desired 2,2-difluorospiro[2.2]pentane ring system.

  • Hydrolysis: The resulting ester is hydrolyzed under standard basic conditions (e.g., lithium hydroxide in a THF/water mixture) followed by acidic workup to yield the final 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid.

Strategic Applications in Drug Discovery

The true potential of this molecule lies in its application as a sophisticated building block to solve common problems in lead optimization.

  • Bioisosteric Replacement of a Carboxylic Acid: In a lead compound suffering from poor permeability or metabolic instability, the existing carboxylic acid can be replaced with the entire 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid moiety. This strategy maintains the crucial acidic pharmacophore while embedding it within a rigid, metabolically robust, and three-dimensionally defined scaffold.

Lead Lead Compound R-COOH • Poor Permeability • Metabolic Liability Optimized Optimized Analog R-DFSP-COOH • Improved Stability • Modulated pKa/LogD • Novel IP Lead:port->Optimized:port Bioisosteric Replacement

Caption: Bioisosteric replacement strategy to improve drug properties.

  • Metabolic Stability Enhancement: The gem-difluoro group serves as a "metabolic shield," preventing oxidation at the adjacent carbon. The strained spiro[2.2]pentane system is also not a typical substrate for metabolic enzymes, further enhancing the molecule's resistance to degradation and prolonging its in vivo half-life.[9][15]

Experimental Evaluation Protocols

To validate the bioisosteric potential of this moiety, a series of standardized in vitro experiments should be conducted, comparing a parent compound (R-COOH) to its modified analog (R-DFSP-COOH).

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of the compound in human liver microsomes (HLM).

Methodology:

  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare an HLM suspension (e.g., 0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4). Prepare a 10X NADPH regenerating solution.

  • Incubation: Pre-warm the HLM suspension and test compound dilution to 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution to the HLM/compound mixture. The final compound concentration should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Control: A parallel incubation is run without the NADPH regenerating solution to control for non-enzymatic degradation.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of remaining compound is plotted against time. The slope of the linear regression gives the rate constant (k), and the half-life is calculated as t½ = 0.693 / k.

Expected Outcome: The analog containing the 2,2-Difluorospiro[2.2]pentane moiety is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to a metabolically labile parent compound.

Protocol 2: pKa and LogD Determination

Objective: To experimentally measure the acidity and lipophilicity distribution profile.

Methodology (pKa):

  • Potentiometric Titration: A solution of the compound is titrated with a standardized base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode. The pKa is determined from the half-equivalence point of the titration curve.

Methodology (LogD at pH 7.4):

  • Shake-Flask Method: A solution of the compound is prepared in a biphasic system of n-octanol and phosphate buffer (pH 7.4). The mixture is shaken vigorously until equilibrium is reached. The two phases are separated, and the concentration of the compound in each phase is determined by UV-Vis spectroscopy or LC-MS. LogD is calculated as log([Compound]octanol / [Compound]buffer).

Expected Outcome: The experimental pKa will likely be lower than that of the non-fluorinated analog. The LogD value will provide a critical measure of lipophilicity at physiological pH, guiding predictions of membrane permeability.

Conclusion

2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is more than just a novel molecule; it is a manifestation of strategic, multi-faceted drug design. By combining a rigid, three-dimensional scaffold with the powerful modulating effects of geminal fluorine atoms, it provides a compelling solution to the well-documented pharmacokinetic liabilities of the carboxylic acid group. Its unique physicochemical profile—characterized by increased acidity, nuanced lipophilicity, and predicted metabolic robustness—makes it an invaluable tool for medicinal chemists seeking to fine-tune the properties of lead compounds. As synthetic routes become more accessible, this building block is poised to make a significant impact on the development of safer and more effective medicines.

References

  • Meanwell, N. A. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
  • ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutically relevant spiro[2.2]pentanes (A) and gem‐difluorocyclopropanes (B). Retrieved from [Link]

  • Angewandte Chemie International Edition. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Retrieved from [Link]

  • ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiropentane. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

  • CHIMIA. (n.d.). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. Retrieved from [Link]

  • PubMed. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Retrieved from [Link]

  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • eScholarship.org. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Frontiers. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

  • SpringerLink. (n.d.). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Retrieved from [Link]

  • Frontiers. (n.d.). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluorospiro[2.2]pentane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[2.2]pentane-2-thiol. Retrieved from [Link]

  • Thieme. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,2-Difluorospiro[2.2]pentane-5-carboxylic Acid in Drug Design

This guide details the application of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid (henceforth referred to as DFSP-5-COOH ) in medicinal chemistry. It is designed for researchers seeking to optimize lead compounds by...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid (henceforth referred to as DFSP-5-COOH ) in medicinal chemistry. It is designed for researchers seeking to optimize lead compounds by replacing phenyl rings or flexible alkyl chains with rigid, saturated, fluorinated scaffolds.

Executive Summary: The "Spiro-Switch" Strategy

In modern drug discovery, "escaping flatland" (increasing


) is a proven metric for clinical success. DFSP-5-COOH  represents a high-value building block that combines three critical design elements:
  • Geometric Rigidity: The spiro[2.2]pentane core locks exit vectors at a ~90° orthogonal twist, providing a unique 3D shape distinct from planar aromatics.

  • Metabolic Hardening: The gem-difluoro motif blocks oxidative metabolism (P450) at the most exposed sites.

  • Electronic Modulation: The fluorine atoms exert a through-bond inductive effect (

    
    ), lowering the pKa of the distal carboxylic acid and modulating the lipophilicity (
    
    
    
    ) of the resulting amides.

This guide provides the rationale, physicochemical profile, and experimental protocols for incorporating DFSP-5-COOH into your design cascade.

Technical Profile & Design Logic

Physicochemical Properties

The following table contrasts DFSP-5-COOH with standard bioisosteres (Phenyl and Cyclopropyl).

PropertyPhenyl-COOH (Benzoic Acid)Cyclopropyl-COOHDFSP-5-COOH Design Implication
Geometry Planar (2D)Semi-PlanarOrthogonal (3D) Accesses novel binding pocket sub-domains.
Hybridization


(strained)

(highly strained)
Increases solubility; improves target selectivity.
Metabolic Stability Low (aromatic hydroxylation)MediumHigh gem-F2 blocks metabolic soft spots.
pKa (Acid) ~4.2~4.8~3.5 - 3.8 *Stronger acid due to F-inductive effect; affects amide H-bond acidity.
Vector Angle 180° (para) / 120° (meta)~120°~90° (Spiro twist) Ideal for "L-shaped" inhibitor designs.

*Estimated based on through-bond inductive effects of


-fluorination.
The Orthogonal Vector Effect

Unlike bioisosteres that mimic the distance of a phenyl ring (e.g., bicyclo[1.1.1]pentane), the spiro[2.2]pentane scaffold mimics the volume while altering the vector. The two cyclopropane rings are perpendicular.

  • Result: Substituents at C2 (Fluorine) and C5 (Carboxyl) are spatially separated and oriented orthogonally. This allows the molecule to probe "corners" of a binding pocket that planar rings cannot reach.

Decision Logic: When to Use DFSP-5-COOH

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization.

DesignLogic Start Lead Compound Optimization Issue1 Is the Phenyl ring a metabolic liability? Start->Issue1 Issue2 Is Solubility/Fsp3 low? Issue1->Issue2 Yes Action_Std Retain Aromatic/Standard Issue1->Action_Std No Issue3 Does the pocket require a twist? Issue2->Issue3 Yes Issue2->Action_Std No Action_Spiro Apply DFSP-5-COOH (Spiro Switch) Issue3->Action_Spiro Yes (Requires 90° vector) Action_Bicyclo Apply Bicyclo[1.1.1]pentane (Linear Spacer) Issue3->Action_Bicyclo No (Requires 180° vector)

Figure 1: Decision tree for selecting saturated bioisosteres in lead optimization.

Experimental Protocols

Protocol A: Amide Coupling with DFSP-5-COOH

Rationale: The spiro[2.2]pentane ring is highly strained (~63 kcal/mol strain energy). While generally stable, strongly acidic or Lewis-acidic conditions at high temperatures can trigger ring-opening or rearrangement. This protocol uses mild activation to preserve the scaffold integrity.

Materials:

  • DFSP-5-COOH (1.0 equiv)

  • Amine coupling partner (

    
    ) (1.1 equiv)
    
  • T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) – Chosen for mildness and easy workup.

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve DFSP-5-COOH (0.2 mmol) and the Amine (0.22 mmol) in anhydrous DCM (2 mL) in a dried reaction vial under inert atmosphere (

    
    ).
    
  • Base Addition: Cool the mixture to 0°C. Add DIPEA (0.6 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C.

    • Note: HATU is an alternative, but T3P is preferred to minimize epimerization (if chiral centers exist on the amine) and simplify purification.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: Look for the product mass [M+H]+. If ring opening occurs, you will see a mass shift or complex mixture (unlikely with T3P).

  • Workup: Dilute with EtOAc (10 mL). Wash sequentially with:

    • 10% Citric acid (aq) – Removes DIPEA/unreacted amine.

    • Sat.

      
       – Removes unreacted acid.
      
    • Brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (Silica, Hexane/EtOAc gradient).
    
Protocol B: Microsomal Stability Assessment

Rationale: To validate the "Fluorine Effect" and metabolic blocking capability of the spiro-scaffold compared to a phenyl analog.

Assay Setup:

  • Test Compounds: Synthesized DFSP-amide analog vs. Phenyl-amide reference.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

Workflow:

  • Incubation: Incubate compounds with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Take aliquots at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • Success Criteria: A >2-fold decrease in intrinsic clearance (

      
      ) compared to the phenyl analog indicates successful metabolic hardening.
      

Synthetic Pathway Visualization

The synthesis of the building block itself (if not purchased) usually involves carbene chemistry. Below is the generalized workflow for accessing the scaffold.

Synthesis Start Methylenecyclopropane Derivative Step1 Difluorocarbene Addition (TMS-CF3 / NaI) Start->Step1 [F2C:] Inter Spiro[2.2]pentane Intermediate Step1->Inter Step2 Functionalization (Hydrolysis/Oxidation) Inter->Step2 Final DFSP-5-COOH (Target) Step2->Final

Figure 2: General synthetic access to the difluorospiro[2.2]pentane core via carbene addition.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(11), 2839–2867. Link

  • Denisenko, A., et al. (2023).[2][3] 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the Ortho-Substituted Phenyl Ring.[2][3] Nature Chemistry, 15, 1155–1163.[2] Link

  • Barnes-Seeman, D., et al. (2014). The Role of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 14(11), 1339–1355. Link

  • PubChem Compound Summary. (2025). 4,4-Difluorospiro[2.2]pentane-1-carboxylic acid.[4] National Center for Biotechnology Information. Link

Sources

Application

Application Note: Esterification Strategies for Fluorinated Spiro[2.2]pentane Acids

Executive Summary Fluorinated spiro[2.2]pentane carboxylic acids represent a unique class of bioisosteres in modern drug discovery. They offer the conformational rigidity of spirocycles combined with the metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated spiro[2.2]pentane carboxylic acids represent a unique class of bioisosteres in modern drug discovery. They offer the conformational rigidity of spirocycles combined with the metabolic stability and lipophilicity of fluorinated motifs. However, the esterification of these substrates presents a dichotomy of challenges: the high ring strain (~63-65 kcal/mol) of the spiro[2.2]pentane skeleton makes it susceptible to acid-catalyzed ring opening or rearrangement, while the electron-withdrawing fluorine substituents reduce the nucleophilicity of the carboxylate, hindering standard SN2 alkylation kinetics.

This guide details four validated protocols designed to balance reactivity with scaffold integrity. We prioritize mild, non-destructive methods over classical Fischer esterification to prevent the formation of ring-opened byproducts (e.g., vinyl cyclopropanes or cyclobutanes).

Strategic Analysis: The Substrate Challenge

Structural Vulnerabilities

The spiro[2.2]pentane core is inherently unstable due to significant angle strain (Baeyer strain). While non-fluorinated analogues can survive moderate acidic conditions, the introduction of fluorine atoms (gem-difluoro or mono-fluoro) alters the electronic landscape.

  • Acid Sensitivity: Strong Brønsted acids (e.g., H₂SO₄, pTsOH) at elevated temperatures can protonate the strained C-C bonds, triggering relief-of-strain rearrangements (e.g., to cyclobutanones or dienes) [1, 2].

  • Nucleophilic Deactivation: Fluorine atoms adjacent to the carboxyl group (or on the distal ring) inductively withdraw electron density, lowering the pKa of the acid but also reducing the nucleophilicity of the resulting carboxylate anion.

Decision Matrix

Select the appropriate method based on your target ester and scale:

MethodTarget EsterScaleRisk ProfileKey Reagents
A. Base-Mediated Alkylation Primary/Secondary Alkylmg to kgLowCs₂CO₃, Alkyl Halide, DMF
B. TMS-Diazomethane Methyl Estermg to gLowTMSCHN₂, MeOH/Toluene
C. Steglich Coupling Complex/Chiral Alcoholsmg to gMediumEDC·HCl, DMAP, DCM
D. Oxalyl Chloride Activation Variousg to kgMedium-High(COCl)₂, DMF (cat), DCM

Detailed Protocols

Protocol A: Base-Mediated Alkylation (Cesium Carbonate Method)

Best For: Primary and secondary alkyl esters; preserving ring integrity. Mechanism: The "Cesium Effect" enhances the solubility and nucleophilicity of the carboxylate in organic solvents (DMF), overcoming the inductive deactivation by fluorine.

Materials
  • Fluorinated spiro[2.2]pentane acid (1.0 equiv)

  • Alkyl halide (R-Br or R-I) (1.2 - 1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure
  • Dissolution: Charge a flame-dried round-bottom flask with the spiro-acid and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature (RT) for 30 minutes. The mixture will appear as a suspension.

    • Note: Gas evolution (CO₂) is minimal here as the acid forms the salt.

  • Alkylation: Add the alkyl halide dropwise.

    • Critical Control: If using a volatile bromide (e.g., allyl bromide), use a reflux condenser or sealed tube.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.

    • Optimization: If conversion is <50% after 6 hours, warm to 40°C. Do not exceed 60°C to avoid elimination of the alkyl halide or ring fragmentation.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Methylation via TMS-Diazomethane

Best For: Analytical samples, rapid methylation, and acid-sensitive substrates. Safety Note: TMS-Diazomethane is a safer alternative to Diazomethane but is still toxic. Use in a fume hood.

Materials
  • Spiro-acid (1.0 equiv)

  • TMS-Diazomethane (2.0 M in hexanes) (1.5 - 2.0 equiv)

  • Solvent: Toluene:Methanol (3:2 ratio)

Step-by-Step Procedure
  • Preparation: Dissolve the spiro-acid in the Toluene/MeOH mixture (0.1 M). Cool to 0°C in an ice bath.

  • Addition: Add TMS-Diazomethane solution dropwise until a persistent yellow color remains.

    • Visual Cue: Nitrogen gas (N₂) will evolve.

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 30 minutes.

  • Quench: Add distinct drops of Glacial Acetic Acid until the solution becomes colorless (quenches excess reagent).

  • Workup: Concentrate directly under reduced pressure. The residue is often pure enough for NMR or requires a short silica plug.

Protocol C: Steglich Esterification (Coupling Reagent)

Best For: Esterification with complex, sterically hindered, or acid-sensitive alcohols.

Materials
  • Spiro-acid (1.0 equiv)

  • Alcohol (R-OH) (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 equiv) (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (0.1 - 0.2 equiv) (4-Dimethylaminopyridine)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Procedure
  • Mixing: Dissolve the spiro-acid and the target alcohol in anhydrous DCM (0.1 M) at 0°C.

  • Catalyst: Add DMAP.

  • Activation: Add EDC·HCl in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

    • Mechanistic Insight: The EDC activates the carboxylic acid to an O-acylisourea, which is then intercepted by DMAP to form a reactive N-acylpyridinium intermediate. This species is highly electrophilic, compensating for the fluorine-induced deactivation, yet the conditions remain neutral/mild [3].

  • Workup: Dilute with DCM, wash with 0.5 M HCl (rapidly, to remove DMAP/EDC byproducts without hydrolyzing the ester), then sat. NaHCO₃.

Protocol D: Acid Chloride Activation (The "Cold" Method)

Best For: Large scale synthesis where coupling reagents are too costly. Warning: Avoid Thionyl Chloride (SOCl₂) at reflux. Use Oxalyl Chloride at low temp.

Materials
  • Spiro-acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • Solvent: DCM

Step-by-Step Procedure
  • Activation: Dissolve acid in DCM at 0°C. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO, CO₂) will occur. Stir at 0°C to RT for 2 hours.

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure (keep bath <30°C). Do not distill.

  • Esterification: Redissolve the crude acid chloride in DCM. Add the alcohol (1.2 equiv) and a base (Et₃N or Pyridine, 1.5 equiv) at 0°C.

  • Reaction: Stir at RT for 2 hours. Standard aqueous workup.

Visualizing the Workflow

EsterificationWorkflow Start Fluorinated Spiro[2.2]pentane Acid CheckScale Scale & Target? Start->CheckScale ConditionA Primary/Secondary Alkyl Halides Avoids Acid CheckScale->ConditionA General Purpose ConditionB Methyl Ester Only Analytical Scale CheckScale->ConditionB Methyl Only ConditionC Complex Alcohols Neutral pH CheckScale->ConditionC Complex R-OH ConditionD Scale-up (>10g) Strict Temp Control CheckScale->ConditionD Large Scale RouteA Route A: Alkylation (Cs2CO3 / R-X) Product Fluorinated Spiro-Ester RouteA->Product RouteB Route B: Methylation (TMS-Diazomethane) RouteB->Product RouteC Route C: Coupling (EDC / DMAP) RouteC->Product RouteD Route D: Acid Chloride (Oxalyl Chloride) RouteD->Product ConditionA->RouteA ConditionB->RouteB ConditionC->RouteC ConditionD->RouteD

Figure 1: Decision tree for selecting the optimal esterification method based on scale and substrate complexity.

Quality Control & Troubleshooting

NMR Validation

The integrity of the spiro[2.2]pentane ring is best confirmed via ¹⁹F-NMR and ¹³C-NMR .

  • Ring Opening Indicator: If the ring opens (e.g., to a vinyl cyclopropane), the symmetry breaks. Watch for the appearance of olefinic protons (5.0 - 6.5 ppm in ¹H-NMR) or a significant shift in the Fluorine signal.

  • Spiro-C Signal: In ¹³C-NMR, the quaternary spiro-carbon usually appears in the high-field region (20–40 ppm), distinct from acyclic quaternary carbons.

Common Issues
ProblemProbable CauseSolution
Low Yield (Method A) Poor nucleophilicity due to F-substitution.Switch to Method D (Acid Chloride) to increase electrophilicity of the carbonyl.
Byproduct: Vinyl Cyclopropane Acid-catalyzed rearrangement.Ensure all reagents in Method C/D are acid-free. Use Method A (Basic conditions).
Incomplete Reaction Steric hindrance near spiro-center.Increase reaction time or use a smaller leaving group (e.g., MeI vs BnBr).

References

  • Wiberg, K. B., & de Meijere, A. (2005). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health.[1] Link

  • Grygorenko, O. O., et al. (2024).[2] Pharmaceutically relevant spiro[2.2]pentanes and gem-difluorocyclopropanes. ResearchGate. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Standard Protocol Reference).
  • Teeples, C. R., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters. Link

  • Bartoli, G., et al. (2007).[3] Reaction of Dicarbonates with Carboxylic Acids Catalyzed by Weak Lewis Acids. Synthesis. Link

Sources

Method

Application Notes and Protocols for Incorporating 2,2-Difluorospiro[2.2]pentane into Peptide Backbones

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids into peptide backbones is a powerful strategy for modulating their conformational properties, proteoly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide backbones is a powerful strategy for modulating their conformational properties, proteolytic stability, and biological activity. This guide provides a comprehensive overview and detailed protocols for the incorporation of the novel, conformationally constrained amino acid, 2,2-difluorospiro[2.2]pentane-glycine (DFSPG), into peptide sequences. The unique spirocyclic and gem-difluorinated structure of this building block is poised to introduce significant rigidity and altered electronic properties, offering new avenues for peptide-based drug design. These application notes detail a proposed synthesis of the Fmoc-protected DFSPG monomer, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and subsequent biophysical characterization.

Introduction: The Rationale for Backbone Rigidity and Fluorination

The therapeutic potential of peptides is often limited by their conformational flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation.[1][2] Introducing conformational constraints into the peptide backbone can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and specificity. The spiro[2.2]pentane scaffold is a highly rigid and compact structure that can serve as a potent conformational locking element.[3][4]

Furthermore, the introduction of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds, can significantly impact a molecule's metabolic stability, pKa, and binding interactions.[5][6] Specifically, gem-difluorination adjacent to a carbonyl group can modulate the electronics of the amide bond and potentially enhance resistance to enzymatic hydrolysis.

The 2,2-difluorospiro[2.2]pentane moiety combines the benefits of a rigid spirocyclic scaffold with the advantageous properties of fluorination, making it an attractive building block for the design of novel, stabilized peptides.

Synthesis of Fmoc-Protected 2,2-Difluorospiro[2.2]pentane-glycine (Fmoc-DFSPG-OH)

A robust and efficient synthesis of the Fmoc-protected amino acid is crucial for its successful incorporation into peptides. While a specific literature procedure for Fmoc-DFSPG-OH is not yet established, a plausible synthetic route can be devised based on known methodologies for similar spirocyclic and fluorinated compounds. The following protocol is a proposed, multi-step synthesis.

Proposed Synthetic Pathway

The proposed synthesis commences with the Simmons-Smith cyclopropanation of a suitable allenamide precursor to construct the spiro[2.2]pentane core, followed by difluorination and subsequent functional group manipulations to yield the desired Fmoc-protected amino acid.[3]

Synthetic_Pathway A Allenamide Precursor B Amido-spiro[2.2]pentane A->B Simmons-Smith Cyclopropanation C Difluorinated Spiro-lactam B->C Oxidation & Difluorination D DFSPG Amino Acid C->D Hydrolysis E Fmoc-DFSPG-OH D->E Fmoc Protection SPPS_Cycle Resin Resin-AA Deprotection Deprotection (Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-DFSPG-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Resin Repeat Cycle

Sources

Application

solvent selection for dissolving 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid

Application Note: Solvent Selection & Handling Protocol for 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid Executive Summary & Chemical Context Compound Identity: Target: 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocol for 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid

Executive Summary & Chemical Context

Compound Identity:

  • Target: 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid[1]

  • CAS: 2361635-28-9 (often indexed as 4,4-difluorospiro[2.2]pentane-1-carboxylic acid)[1]

  • Molecular Weight: 148.11 g/mol [1]

  • Predicted LogP: ~0.8 – 1.2[1]

  • Acidity (pKa): ~4.0 – 4.5 (Enhanced acidity due to electron-withdrawing fluorine substituents)[1]

The Challenge: This compound presents a dual challenge in solvent selection: structural strain and polarity .[1] The spiro[2.2]pentane scaffold possesses immense ring strain (~63 kcal/mol), making it susceptible to acid-catalyzed ring-opening or solvolysis in inappropriate media.[1] Simultaneously, the gem-difluoro motif increases lipophilicity compared to the parent acid, while the carboxylic acid moiety necessitates polar interactions for dissolution.

This guide provides a validated protocol for selecting solvents that balance solubility power with chemical stability, ensuring the integrity of this high-value building block during storage, analysis, and synthesis.

Solubility Profiling & Solvent Compatibility

The following matrix categorizes solvents based on their interaction with the solute's key pharmacophores: the polar carboxylic acid head and the lipophilic, fluorinated spirocyclic tail.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PotentialStability RiskApplication Recommendation
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)LowPreferred for stock solutions, bioassays, and long-term cold storage.[1]
Polar Protic Methanol, EthanolHigh (>30 mg/mL)Moderate*Good for immediate use/transfer.[1] Risk of esterification or solvolysis upon prolonged standing if acidic.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-30 mg/mL)LowExcellent for synthetic reactions (amide coupling) and liquid-liquid extraction.[1]
Ethers THF, 2-MeTHF, 1,4-DioxaneModerate LowSuitable for reaction media; avoid for storage due to potential peroxide formation.[1]
Hydrocarbons Hexanes, HeptaneNegligible LowUse only as antisolvents for precipitation/crystallization.[1]
Aqueous Buffers PBS (pH 7.4), TrispH Dependent Low (at pH > 5)Soluble as a carboxylate salt.[1] Poor solubility at pH < 4.[1]

Critical Insight: The gem-difluoro group acts as a weak hydrogen bond acceptor but primarily drives lipophilicity.[1] While DMSO is the universal solvent here, DCM is often superior for synthetic handling because it avoids the high boiling point removal issues of DMSO/DMF.[1]

Experimental Protocols

Protocol A: Tier 1 Visual Solubility Screening

Use this rapid workflow to determine the approximate solubility limit for new batches.

  • Preparation: Weigh 2.0 mg of the compound into a clear borosilicate glass vial (1.5 mL).

  • Aliquot Addition: Add the solvent of interest in 20 µL increments (starting concentration equivalent to 100 mg/mL).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2]

    • Particulates/Haze:[1] Insoluble.[1]

    • Schlieren Lines: Dissolution occurring; requires more time or volume.[1]

  • Sonication: If particles persist, sonicate for 5 minutes at <30°C. Warning: Do not heat above 40°C due to potential volatility or degradation of the strained ring.[1]

Protocol B: Quantitative Saturation Assessment (HPLC)

Required for GLP studies or precise formulation.[1]

  • Saturation: Add excess solid (~10 mg) to 500 µL of solvent.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the acid).

  • Dilution: Dilute the filtrate 100x with Methanol:Water (1:1).

  • Quantification: Inject onto HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient). Compare peak area against a known standard curve.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for selecting the correct solvent based on the intended application and the step-by-step dissolution process.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Application AppType Intended Use? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Coupling/Derivatization) AppType->Synthesis Analysis Analytical (LCMS/NMR) AppType->Analysis Storage Long-term Storage AppType->Storage DMSOWater DMSO (Stock) then Aqueous Buffer BioAssay->DMSOWater RxnSolvent DCM or THF Synthesis->RxnSolvent NMR NMR: DMSO-d6 or CDCl3 Analysis->NMR LCMS LCMS: MeOH/Water/ACN Analysis->LCMS SolidState Solid State @ -20°C (Desiccated) Storage->SolidState CheckpH Check pH Compatibility (Target pH > 5.0) DMSOWater->CheckpH AvoidNuc Avoid Protic Solvents (Prevent Ring Opening) RxnSolvent->AvoidNuc DMSOStock DMSO Stock @ -80°C SolidState->DMSOStock Alternative

Caption: Decision logic for selecting the optimal solvent based on downstream experimental requirements.

Figure 2: Dissolution & Stability Workflow

DissolutionProtocol Step1 1. Weigh Compound (Glass Vial) Step2 2. Add Solvent (DMSO/DCM/MeOH) Step1->Step2 Step3 3. Vortex (30s) Step2->Step3 Check Visual Check Step3->Check Soluble Clear Solution: Proceed Check->Soluble Clear Insoluble Particulates: Sonicate < 5 min Check->Insoluble Cloudy Insoluble->Step3 Retry HeatWarning STOP: Do Not Heat >40°C (Strain Risk) Insoluble->HeatWarning

Caption: Step-by-step dissolution protocol emphasizing temperature control to prevent thermal degradation.

Stability & Handling (The "Why" Behind the Protocol)

Mechanism of Instability: The spiro[2.2]pentane ring system has a strain energy of approximately 63 kcal/mol.[1] While the gem-difluoro substitution provides some electronic stabilization against oxidation, the ring remains sensitive to:

  • Acid-Catalyzed Ring Opening: In the presence of strong acids and nucleophilic solvents (e.g., HCl in Methanol), the cyclopropane rings can open to form linear or rearranged products.[1]

  • Thermal Decomposition: Excessive heat (>50°C) in solution can accelerate ring fragmentation.[1]

Self-Validating Check:

  • NMR Validation: When dissolving in CDCl3 or DMSO-d6 for the first time, acquire a 19F-NMR spectrum. The gem-difluoro group should appear as a distinct AB system (or singlet depending on fluxionality) around -140 to -160 ppm.[1] Appearance of new fluorine peaks suggests ring opening or degradation.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 139026660, 4,4-Difluorospiro[2.2]pentane-1-carboxylic acid. Retrieved February 24, 2026 from [Link][1]

  • Beilstein Journal of Organic Chemistry. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved February 24, 2026 from [Link][1]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved February 24, 2026 from [Link][1]

Sources

Method

scale-up procedures for 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid reactions

An Application Note on the Scale-Up of 2,2-Difluorospiro[2.2]pentane-5-carboxylic Acid Synthesis Abstract The unique conformational rigidity and metabolic stability conferred by the spiro[2.2]pentane scaffold, particular...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scale-Up of 2,2-Difluorospiro[2.2]pentane-5-carboxylic Acid Synthesis

Abstract

The unique conformational rigidity and metabolic stability conferred by the spiro[2.2]pentane scaffold, particularly when functionalized with gem-difluoro groups, have made it a highly sought-after motif in modern drug discovery.[1][2] 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is a key building block that provides access to a wide range of complex molecular architectures. However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale presents significant challenges, primarily related to the generation and handling of difluorocarbene, thermal management, and robust purification methods. This application note provides a comprehensive guide for researchers, chemists, and process engineers on the strategic considerations and detailed protocols for the scalable synthesis of this valuable compound. We present a robust synthetic route, analyze critical process parameters, and detail a step-by-step procedure for a 100-gram scale synthesis, with a focus on safety, efficiency, and quality control.

Introduction: The Strategic Value of Fluorinated Spirocycles

The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability. The gem-difluoromethylene group is particularly noteworthy as it can act as a bioisostere for a carbonyl group or an ether oxygen atom.[3] When combined with the spiro[2.2]pentane core—a highly strained and rigid three-dimensional scaffold—the resulting structure offers a unique exit vector for substituents, enabling novel explorations of chemical space.[2][4] Molecules like 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid are therefore of immense interest for creating conformationally constrained analogues of biologically active molecules.[5]

The primary objective of this guide is to bridge the gap between small-scale laboratory syntheses and larger-scale production by providing a field-proven, safety-conscious, and well-documented protocol.

Retrosynthetic Analysis and Strategy Selection

A successful scale-up campaign begins with a sound synthetic strategy that prioritizes safety, cost-effectiveness, and scalability. The retrosynthetic analysis for the target compound is outlined below.

G Target 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid Ester Ethyl 2,2-Difluorospiro[2.2]pentane-5-carboxylate Target->Ester Hydrolysis Alkene Ethyl 2-(cyclopropylidene)acetate Ester->Alkene [2+1] Cycloaddition (Difluorocarbene) Cyclopropanone Cyclopropanone Alkene->Cyclopropanone Wittig / HWE Reaction Wittig Wittig Reagent (e.g., (EtO)2P(O)CH2COOEt) Alkene->Wittig

Caption: Retrosynthetic pathway for the target acid.

The chosen forward synthesis involves three key stages:

  • Alkene Synthesis: A Horner-Wadsworth-Emmons (HWE) or Wittig reaction to form the key precursor, ethyl 2-(cyclopropylidene)acetate.

  • Difluorocyclopropanation: The critical [2+1] cycloaddition of difluorocarbene onto the exocyclic double bond of the alkene precursor.

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.

The Critical Choice: Difluorocarbene Source

The selection of the difluorocarbene source is the most crucial decision for a safe and controllable scale-up. Several reagents exist, each with distinct advantages and disadvantages for large-scale work.

ReagentPrecursor(s)Typical ConditionsScale-Up Considerations
Sodium Chlorodifluoroacetate ClCF₂COONaHigh Temp (e.g., >150 °C in diglyme)High Risk. Highly exothermic thermal decomposition. Difficult to control; risk of thermal runaway.[6]
Dibromodifluoromethane CBr₂F₂ + ZnModerate TempUse of zinc dust can be problematic for stirring and work-up at scale. Environmental concerns with brominated compounds.[7]
Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) TMSCF₃ + Initiator (e.g., NaI)Low to Moderate Temp (e.g., 65 °C)Recommended. Commercially available liquid, allowing for controlled addition. Reaction initiation is manageable, providing better thermal control.[3][7]

For this guide, we select the Ruppert-Prakash reagent (TMSCF₃) with sodium iodide (NaI) initiation . This system offers the best balance of reactivity, safety, and control for kilogram-scale production. The reaction can be controlled by the addition rate of the liquid TMSCF₃, making it far more amenable to standard jacketed reactors than the thermal decomposition of a solid salt.[3]

Process Development and Scale-Up Considerations

Transitioning from a lab-scale procedure to a pilot-plant run requires a thorough analysis of potential hazards and process parameters.

G cluster_0 Phase 1: Planning & Lab Validation cluster_1 Phase 2: Safety & Engineering cluster_2 Phase 3: Pilot Scale Execution A Route Scouting & Reagent Selection B Small-Scale Trial (1-5 g) A->B C Thermal Hazard Assessment (DSC/RC1) B->C D Define Critical Process Parameters C->D E Pilot Plant Run (100g - 1kg) D->E F In-Process Controls & QC E->F G Isolation & Purification F->G

Caption: Workflow for the scale-up of the synthesis.

Thermal Hazard Assessment

The decomposition of the trifluoromethyl anion intermediate to difluorocarbene is exothermic. Before any large-scale run, it is imperative to perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) or Differential Scanning Calorimetry (DSC) on the reaction mixture. This will determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and help establish safe operating limits for temperature and addition rates.

Reagent Handling and Reactor Configuration
  • Reactor: A glass-lined or Hastelloy reactor is recommended due to the potential for trace fluoride ions. The reactor must be equipped with an efficient overhead stirrer, a condenser, a temperature probe, and a port for controlled liquid addition.

  • TMSCF₃: This is a volatile and flammable liquid. It should be handled in a well-ventilated area and transferred via a closed system (e.g., using a pump or pressure transfer).

  • Solvents: Anhydrous solvents are critical for this reaction. A higher-boiling ether like dimethoxyethane (DME) or diglyme can be advantageous for temperature control compared to THF.

Process Parameter Optimization
  • Stoichiometry: While lab scale might use a large excess of TMSCF₃, scale-up requires optimization to reduce cost and waste. A 1.5 to 2.0 molar equivalent is often a good starting point for optimization.

  • Addition Rate: The addition of TMSCF₃ should be slow enough to allow the reactor's cooling system to dissipate the generated heat, keeping the internal temperature within a narrow, predetermined range (e.g., 65 ± 5 °C).

  • Quenching: The reaction quench must be able to handle any unreacted intermediates. A slow addition of saturated aqueous sodium bicarbonate is a common and effective method.

Detailed Scale-Up Protocol (100g Scale)

Disclaimer: This protocol should only be performed by trained chemists in a facility equipped for large-scale synthesis. A thorough hazard analysis must be completed prior to execution.

Step 1: Synthesis of Ethyl 2-(cyclopropylidene)acetate

This step is based on a standard Horner-Wadsworth-Emmons reaction. The synthesis of cyclopropanone can be hazardous and should be handled with extreme care.

  • Setup: Equip a 2 L, 3-neck round-bottom flask with an overhead stirrer, a temperature probe, and an addition funnel. Purge the flask with nitrogen.

  • Base Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 20.0 g, 0.5 mol) to the flask, followed by 500 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add triethyl phosphonoacetate (112.1 g, 0.5 mol) via the addition funnel over 30 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Cyclopropanone Addition: Cool the mixture back to 0 °C. Add a solution of cyclopropanone (assuming a prepared stock, ~0.45 mol) in THF slowly, maintaining the temperature below 10 °C.

  • Work-up: After stirring for 2 hours at room temperature, slowly quench the reaction by adding 100 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel, add 500 mL of diethyl ether and 200 mL of water. Separate the layers. Wash the organic layer with brine (2 x 200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield ethyl 2-(cyclopropylidene)acetate as a colorless oil. (Typical yield: 60-75%).

Step 2: Difluorocyclopropanation to yield Ethyl 2,2-Difluorospiro[2.2]pentane-5-carboxylate
  • Setup: Equip a 2 L jacketed glass reactor with an efficient overhead stirrer, a condenser (with nitrogen inlet), a thermocouple, and a liquid addition pump.

  • Inerting: Ensure the reactor is scrupulously dry and purged with nitrogen.

  • Charging: Charge the reactor with ethyl 2-(cyclopropylidene)acetate (63.1 g, 0.5 mol), sodium iodide (NaI, 112.4 g, 0.75 mol), and 750 mL of anhydrous dimethoxyethane (DME).

  • Heating: Begin stirring and heat the mixture to 65 °C using the reactor jacket.

  • Controlled Addition: Once the temperature is stable, begin the slow, subsurface addition of (Trifluoromethyl)trimethylsilane (TMSCF₃, 106.7 g, 0.75 mol) via the addition pump over 3-4 hours. Crucially, monitor the internal temperature and adjust the addition rate to maintain it at 65-70 °C. An initial exotherm may be observed as the reaction initiates.

  • Reaction Monitoring: After the addition is complete, hold the reaction mixture at 70 °C for an additional 2-3 hours. Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Cooling and Quenching: Cool the reactor to 10 °C. Slowly and carefully quench the reaction by adding 250 mL of saturated aqueous sodium bicarbonate. Caution: Gas evolution (CO₂) may occur.

  • Work-up: Transfer the reactor contents to a larger vessel. Add 500 mL of methyl tert-butyl ether (MTBE) and 250 mL of water. Stir and separate the layers. Wash the organic layer with water (2 x 250 mL) and then with brine (1 x 250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. This can be purified by vacuum distillation if necessary.

Step 3: Saponification to 2,2-Difluorospiro[2.2]pentane-5-carboxylic Acid
  • Setup: Use a 2 L reactor or round-bottom flask equipped with a stirrer and condenser.

  • Hydrolysis: Dissolve the crude ester from the previous step in 400 mL of ethanol. Add a solution of sodium hydroxide (NaOH, 30.0 g, 0.75 mol) in 150 mL of water.

  • Heating: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours, or until TLC/LCMS indicates complete consumption of the ester.

  • Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 500 mL of water and cool to 0 °C in an ice bath. Slowly acidify to pH ~2 by adding 6M hydrochloric acid (HCl). A white precipitate should form.

  • Extraction: Extract the product with dichloromethane or MTBE (3 x 300 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a white solid.[8]

Data and Analytical Control

ParameterLab Scale (5g)Pilot Scale (100g)
Precursor Alkene 5.0 g63.1 g
TMSCF₃ 1.5 eq (8.4 g)1.5 eq (106.7 g)
NaI 1.5 eq (8.9 g)1.5 eq (112.4 g)
Solvent (DME) 75 mL750 mL
Addition Time 30 min3-4 hours
Typical Yield 65-75%60-70%
Final Purity (HPLC) >97%>97%

Quality Control:

  • Intermediate (Ester): Confirm structure and purity by ¹H NMR, ¹⁹F NMR, and GC-MS.

  • Final Product (Acid): Confirm structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR. Purity should be assessed by HPLC (>97% area). Melting point analysis should also be performed.

Safety and Hazard Analysis

HazardCauseMitigation Strategy
Thermal Runaway Loss of cooling during TMSCF₃ addition.Perform reaction calorimetry. Ensure robust reactor cooling systems. Have an emergency cooling/quench plan.
HF Exposure Hydrolysis of fluorine-containing reagents or intermediates, especially during acidic work-up.Perform all operations in a well-ventilated fume hood or reactor bay. Use appropriate PPE (gloves, face shield). Have calcium gluconate gel available as a first aid measure for skin contact.[9]
Fire/Explosion Use of flammable solvents (DME, MTBE) and pyrophoric reagents (if NaH is used).Use inert atmosphere. Ground and bond all equipment. Avoid ignition sources.
Pressure Buildup Gas evolution during quenching.Quench slowly with adequate headspace in the reactor. Ensure the reactor is properly vented.

Conclusion

The synthesis of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is a challenging but achievable process at scale. The key to a successful and safe scale-up lies in choosing a controllable synthetic route, with the Ruppert-Prakash reagent being a superior choice for the critical difluorocyclopropanation step. A thorough understanding of the reaction's thermal profile, combined with robust engineering controls and a well-defined protocol, enables the safe and efficient production of this valuable building block for the advancement of chemical and pharmaceutical research.

References

  • ResearchGate. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Available from: [Link]

  • PMC (PubMed Central). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Available from: [Link]

  • Organic Chemistry Portal. An Improved Method for Difluorocyclopropanation of Alkenes. Available from: [Link]

  • Semantic Scholar. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Available from: [Link]

  • ACS Publications. Stereoselective Synthesis of Polysubstituted Spiropentanes. Available from: [Link]

  • PMC (PubMed Central). The preparation and properties of 1,1-difluorocyclopropane derivatives. Available from: [Link]

  • ResearchGate. Synthesis of gem‐Difluorocyclopropanes. Available from: [Link]

  • ResearchGate. Synthesis-of-Spiropentane-Derivatives-via-Intramolecular-Displacement.pdf. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Spiro[2.2]pentane-1-carboxylic Acid in Modern Organic Synthesis. Available from: [Link]

  • Wiley Online Library. Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Available from: [Link]

  • ResearchGate. Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF. Available from: [Link]

  • Purdue University. Fluorine Safety. Available from: [Link]

  • PubMed. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Available from: [Link]

  • ResearchGate. Front Cover: 4,4‐Difluorospiro[2.2]pentan‐1‐yl – A Fluorinated Substituent To Expand the Synthetic and Medicinal Chemists' Toolbox (Eur. J. Org. Chem. 40/2022). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Decarboxylation of Spiro[2.2]pentane Acids

Welcome to the Technical Support Center for the synthesis and modification of spiro[2.2]pentane derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and modification of spiro[2.2]pentane derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of decarboxylating spiro[2.2]pentane acids. The unique strain and reactivity of the spiropentane scaffold present distinct challenges in removing the carboxylic acid moiety. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments, grounded in established chemical principles and cutting-edge synthetic methodologies.

Introduction to the Challenge

Spiro[2.2]pentane-1-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science due to their rigid, three-dimensional structure.[1] However, the inherent ring strain of the fused cyclopropane rings makes the decarboxylation process non-trivial. Standard thermal decarboxylation methods often lead to low yields and a mixture of byproducts due to competing reaction pathways, such as ring-opening and rearrangement.[2][3] This guide will explore these challenges and provide systematic approaches to overcoming them.

Frequently Asked Questions (FAQs)

Q1: Why is the decarboxylation of spiro[2.2]pentane acids so challenging compared to other carboxylic acids?

A1: The primary challenge lies in the high ring strain of the spiro[2.2]pentane system. During decarboxylation, particularly under thermal conditions, the formation of a radical or ionic intermediate can trigger a facile ring-opening of one of the cyclopropane rings to relieve this strain.[2][3] This contrasts with less strained systems where the desired C-H bond formation can occur without skeletal rearrangement. Furthermore, spiro[2.2]pentane acids are not β-keto acids, which undergo facile decarboxylation through a cyclic six-membered transition state.[4][5]

Q2: What are the primary side reactions to be aware of?

A2: The most common and problematic side reaction is the ring-opening of the spiropentane core. This can lead to a variety of isomeric byproducts, such as vinylcyclopropanes and other rearranged hydrocarbons.[6] Under harsh thermal conditions, polymerization or decomposition of the starting material or product can also occur.

Q3: Are there any general recommendations for reaction setup to improve success rates?

A3: Yes. Given the sensitivity of the spiropentane core, it is crucial to:

  • Use high-purity starting materials: Impurities can initiate undesired side reactions.

  • Ensure inert atmospheric conditions: Many modern catalytic methods are sensitive to oxygen and moisture.

  • Optimize reaction concentration: High dilution can sometimes favor intramolecular processes and minimize intermolecular side reactions.

  • Carefully control temperature: For thermal methods, precise temperature control is critical. For photochemical methods, ensure consistent light intensity.

Troubleshooting Guides

This section is designed to address specific problems you may encounter in the lab. Each problem is followed by a systematic guide to identify the cause and implement a solution.

Problem 1: Low to No Yield of the Decarboxylated Spiropentane Product

You've attempted the decarboxylation of your spiro[2.2]pentane acid, but upon analysis (GC-MS, NMR), you observe primarily unreacted starting material or a complex mixture of unidentifiable products.

start Low/No Yield check_method Review Decarboxylation Method start->check_method thermal Thermal Method Used? check_method->thermal harsh_cond Indication of Decomposition (e.g., charring, complex mixture) thermal->harsh_cond Yes reagent_purity Check Reagent Purity (Acid, Catalysts, Solvents) thermal->reagent_purity No milder_methods Consider Milder, Catalytic/Photochemical Methods harsh_cond->milder_methods barton Barton Decarboxylation milder_methods->barton photoredox Photoredox Catalysis milder_methods->photoredox copper Copper-Catalyzed Decarboxylation milder_methods->copper optimize Systematically Optimize Conditions (Temp, Time, Concentration) reagent_purity->optimize start Ring-Opened Byproducts method Identify Reaction Type start->method thermal Thermal Method method->thermal radical Radical-Based Method method->radical lower_temp Lower Reaction Temperature thermal->lower_temp milder_method Switch to Milder Method (e.g., Photoredox) thermal->milder_method h_donor Check H-Atom Donor radical->h_donor donor_conc Increase Concentration of H-Atom Donor h_donor->donor_conc donor_reactivity Use a More Reactive H-Atom Donor h_donor->donor_reactivity

Caption: Decision tree for addressing ring-opening side reactions.

  • Causality (Thermal Methods): As previously mentioned, high thermal energy can easily overcome the activation barrier for ring-opening, making it a kinetically favorable pathway. [2]* Solution (Thermal Methods):

    • Lower the Temperature: This is the most straightforward approach. Even a 10-20 °C reduction can significantly alter the product distribution.

    • Transition to a Milder Method: If lowering the temperature compromises the reaction rate, switching to a photochemical or catalytic method is the best course of action.

  • Causality (Radical-Based Methods): In radical decarboxylation methods (e.g., Photoredox, Barton), if the initially formed spiropentyl radical is not rapidly trapped by a hydrogen atom donor, it can rearrange to a more stable, ring-opened radical.

  • Solution (Radical-Based Methods):

    • Increase the Concentration of the Hydrogen Atom Donor: By Le Châtelier's principle, increasing the concentration of the trapping agent will increase the rate of the desired hydrogen atom transfer, outcompeting the rearrangement.

    • Use a More Reactive Hydrogen Atom Donor: Some hydrogen atom donors are more effective than others. For example, in Barton decarboxylations, tributyltin hydride is a very efficient H-atom donor. [7]In photoredox systems, a variety of thiols or silanes can be employed. [8]

Experimental Protocols

The following are starting-point protocols for modern decarboxylation methods applicable to spiro[2.2]pentane acids. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: General Procedure for Photocatalytic Decarboxylation

This protocol is adapted from methodologies developed for the decarboxylation of unactivated alkyl carboxylic acids. [8][9] Materials:

  • Spiro[2.2]pentane carboxylic acid

  • Photocatalyst (e.g., an iridium complex or an organic dye) [2]* Base (e.g., a non-nucleophilic organic base like DBU)

  • Hydrogen atom donor (e.g., a thiol or phenylsilane)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or acetonitrile)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vessel, add the spiro[2.2]pentane carboxylic acid (1.0 equiv), the photocatalyst (1-5 mol%), and the hydrogen atom donor (1.5-2.0 equiv).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the base (1.1-1.5 equiv).

  • Irradiate the reaction mixture with the visible light source with vigorous stirring. Maintain a constant temperature, often near room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or dilute acid) and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Barton Decarboxylation

This two-step protocol is based on the classic Barton decarboxylation. [5][7] Step A: Formation of the Barton Ester

  • Dissolve the spiro[2.2]pentane carboxylic acid (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene).

  • Add a coupling agent (e.g., DCC or EDC) and N-hydroxy-2-thiopyridone.

  • Stir the reaction at room temperature until the starting acid is consumed (monitor by TLC).

  • Filter to remove any precipitated urea byproduct and concentrate the filtrate. The crude Barton ester is often used directly in the next step.

Step B: Reductive Decarboxylation

  • Dissolve the crude Barton ester in a degassed solvent (e.g., toluene or benzene).

  • Add a radical initiator (e.g., AIBN, ~0.1 equiv) and a hydrogen atom donor (e.g., tributyltin hydride or phenylsilane, 1.1-1.5 equiv).

  • Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction for the disappearance of the Barton ester.

  • Upon completion, cool the reaction and purify the product, often requiring column chromatography to remove the tin or silicon byproducts.

Quantitative Data Summary

The choice of decarboxylation method can significantly impact the outcome. The following table provides a conceptual comparison based on literature for related strained systems. Actual yields will be substrate-dependent.

MethodTypical TemperatureKey ReagentsPotential AdvantagesCommon Issues
Thermal >150 °CNone (or copper catalyst)Simple setupLow yield, ring-opening, decomposition
Barton 80-110 °CN-hydroxy-2-thiopyridone, Bu₃SnH, AIBNMild, reliable for sensitive substratesTwo steps, toxic tin reagents
Photoredox Room Temp - 40 °CPhotocatalyst, base, H-atom donor, lightVery mild, high functional group toleranceRequires specific equipment, catalyst cost
Hunsdiecker VariesSilver(I) salt, HalogenForms alkyl halide directlyStoichiometric silver, radical side reactions

References

Sources

Optimization

overcoming steric hindrance in 2,2-Difluorospiro[2.2]pentane reactions

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Department: Advanced Fluorine Scaffolds & Bioisosteres Ticket ID: SPIRO-F2-001

Introduction: The "Butterfly" Effect in Drug Design

Welcome to the technical support portal for 2,2-difluorospiro[2.2]pentane . You are likely here because this scaffold is a highly attractive bioisostere—rigid, lipophilic, and metabolically stable—but it is notoriously difficult to work with.

The Core Problem: The "Butterfly" conformation. Unlike flat aromatics, the two cyclopropane rings are orthogonal. When you add the gem-difluoro group, you introduce significant electronic withdrawal and, crucially, steric bulk that shields the central spiro-carbon.

This guide is designed to troubleshoot the two main bottlenecks: constructing the hindered ring and functionalizing it without destroying the scaffold.

Part 1: Diagnostic & Decision Logic

Before modifying your protocol, determine if your failure mode is Steric (access blocked) or Strain-Driven (ring explosion).

SpiroDiagnostic Start Diagnostic: Reaction Failure Mode Q1 Is the Spiro-Ring Intact? Start->Q1 Yes Yes: No Product Formed Q1->Yes Recovers Starting Material No No: Ring Opened/Decomposed Q1->No Complex Mixture Steric STERIC FAILURE Reagent cannot access site. Yes->Steric Strain STRAIN RELEASE Reaction triggered ring opening. No->Strain Sol1 Solution: Switch to Radical Pathway (Minisci-type or HAT) Steric->Sol1 Sol2 Solution: Pre-functionalize (Build ring LAST) Steric->Sol2 Sol3 Solution: Buffer pH (Avoid strong Lewis Acids) Strain->Sol3

Figure 1: Diagnostic logic flow for identifying failure modes in spiro-cycle chemistry.

Part 2: Troubleshooting Synthesis (The "Build" Phase)

Most users fail at the difluorocyclopropanation step due to the steric hindrance of the precursor (methylenecyclopropane).

Common Issue: Oligomerization vs. Cyclopropanation

Symptom: You see a "gummy" polymer instead of your spiro-product. Cause: The difluorocarbene (:CF2) source is decomposing too fast, or the concentration is too high, favoring intermolecular reaction over the difficult addition to the hindered alkene.

Corrective Protocol: The TFDA Slow-Release Method

Do not use chlorodifluoroacetate (CDFA) for hindered substrates. Use TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate).

Step-by-Step Optimization:

  • Reagent: TFDA generates :CF2 at a controlled rate, crucial for penetrating the steric shield of the methylenecyclopropane.

  • Catalyst: Use NaF (10-20 mol%) as the initiator. It is less aggressive than alkoxides.

  • Temperature: Run at 110°C (refluxing toluene or diglyme). The high temperature is necessary to overcome the activation energy barrier caused by the steric clash of the incoming carbene.

  • Concentration: High Dilution (0.1 M) is critical. High concentration favors polymerization.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Carbene Source ClCF2COONa (Solid)TFDA (Liquid)
Solvent DMF (Traps carbene)Diglyme or Toluene
Add Rate Batch additionSyringe Pump (Slow)
Stoichiometry 2.0 equiv5.0 - 10.0 equiv

Part 3: Functionalization (The "Use" Phase)

The Challenge: You cannot perform standard SN2 reactions on the spiro-carbons. The "backside attack" is geometrically impossible due to the orthogonal ring (I-strain and steric blocking).

Strategy A: Radical Functionalization (C-H Activation)

Radicals are planar and less sterically demanding than ionic nucleophiles.

Protocol: Decatungstate Photocatalysis (C-H Alkylation) Use this to add alkyl groups to the periphery of the spiro scaffold.

  • Catalyst: Sodium Decatungstate (Na4W10O32) (2 mol%).

  • Light Source: 365 nm UV LED (High intensity).

  • Solvent: Acetonitrile/Water (1:1).

  • Mechanism: The radical abstracts a hydrogen from the least hindered position (usually the non-fluorinated ring), creating a radical that traps an electron-deficient alkene.

Why this works: The radical intermediate relaxes the ring strain slightly and does not require the strict orbital alignment of SN2, bypassing the steric "V-shape" block.

Strategy B: Strain-Release Ring Opening

Sometimes, "overcoming" hindrance means breaking the ring to access a gem-difluoro alkene or alkane.

Protocol: Nucleophilic Ring Opening Use this if you need a linear gem-difluoro chain.

  • Nucleophile: Thiophenols, Amines, or Azides.

  • Trigger: Mild heating (60°C) or Lewis Acid (BF3·OEt2).

  • Outcome: The nucleophile attacks the least hindered carbon (distal to the fluorines), relieving the 60+ kcal/mol of strain.

Part 4: Visualizing the Steric/Strain Landscape

Understanding the geometry is the only way to design successful ligands or reagents.

Mechanism Spiro Spiro[2.2] Core F_Group Gem-F2 (Electronic Shield) Spiro->F_Group Inductive Withdrawal Pocket Steric Pocket (Inaccessible) Spiro->Pocket Butterfly Angle Strain Ring Strain (~63 kcal/mol) Spiro->Strain Driving Force Nucleophile Nu- Nucleophile->Pocket BLOCKED (Steric) Nucleophile->Strain OPENS RING (Relief) Radical R• Radical->Spiro ACCESSIBLE (Planar TS)

Figure 2: Mechanistic map showing why nucleophilic attack fails (blocked by the pocket) while radical attack or strain-release pathways succeed.

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my spiro-amine decompose on silica gel? A: The spiro[2.2]pentane ring is acid-sensitive due to its high strain energy (~63 kcal/mol). Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) to neutralize it, or use Alumina (neutral) for purification.

Q: Can I use the Ruppert-Prakash reagent (TMSCF3) to make this? A: Generally, no. TMSCF3 is for trifluoromethylation. To make the ring, you need a difluorocarbene source. However, recent papers (Mykhailiuk) suggest specific conditions where CF3 sources can be used in ring-contraction sequences, but TFDA remains the gold standard for direct construction.

Q: I need to attach this motif to a drug molecule. Should I couple it or build it on the drug? A: Couple it. Building the spiro-ring on a complex late-stage intermediate is risky due to the harsh carbene conditions (110°C, reactive intermediates).

  • Recommendation: Synthesize a "Spiro-Building Block" (e.g., 2,2-difluorospiro[2.2]pentan-1-amine) first, then couple it using standard amide coupling (HATU/DIEA).

References

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Angewandte Chemie International Edition.[1][2]

  • Grygorenko, O. O., et al. (2022).[3] 4,4-Difluorospiro[2.2]pentan-1-yl – A Fluorinated Substituent To Expand the Synthetic and Medicinal Chemists' Toolbox.[3] European Journal of Organic Chemistry.[3]

  • Lopchuk, J. M., et al. (2017). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society.

  • Dutta, S., et al. (2024).[4] Double Strain-Release [2π+2σ]-Photocycloaddition. Journal of the American Chemical Society.

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Spiro[2.2]pentane Diastereomers

Welcome to the technical support resource for the chromatographic separation of spiro[2.2]pentane diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic separation of spiro[2.2]pentane diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with these highly strained and structurally rigid molecules. Spiro[2.2]pentanes are valuable scaffolds in medicinal chemistry, but their separation can be a significant bottleneck.[1][2][3] This document provides field-proven insights, troubleshooting protocols, and expert recommendations to streamline your separation workflows.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the separation of spiro[2.2]pentane diastereomers.

Q1: What is the primary chromatographic technique I should try for separating spiro[2.2]pentane diastereomers?

A: For most derivatized spiro[2.2]pentanes, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) on a bare silica gel column is the recommended starting point.[4][5] Diastereomers possess different physical properties, and their differential interaction with the polar surface of silica, driven by subtle differences in their 3D structure and dipole moments, often provides a basis for separation.[6] A simple mobile phase of hexane and ethyl acetate is typically sufficient for initial screening.

Q2: When should I consider Supercritical Fluid Chromatography (SFC) over HPLC?

A: You should strongly consider SFC if you encounter any of the following:

  • Poor resolution with NP-HPLC: SFC often provides unique selectivity and higher efficiency compared to HPLC for isomer separations.[7][8]

  • Need for faster separations: The low viscosity of supercritical CO₂ allows for much higher flow rates without a proportional increase in backpressure, significantly reducing run times.[9][10]

  • Preparative scale purification: SFC is highly advantageous for scale-up. The CO₂ mobile phase evaporates upon depressurization, simplifying fraction collection and reducing the consumption of organic solvents, making it a "greener" and more cost-effective technology.[8][11]

Q3: Is Gas Chromatography (GC) a viable option for my spiro[2.2]pentane derivatives?

A: Gas Chromatography is a viable, and often excellent, choice for spiro[2.2]pentane diastereomers that are thermally stable and sufficiently volatile. This typically applies to non-polar derivatives or those with functional groups that can be easily derivatized to increase volatility. Specialized cyclodextrin-based GC columns have shown success in separating complex stereoisomers and may be effective for these compounds as well.[12]

Q4: My diastereomers co-elute on a silica column. What are the most critical parameters to adjust?

A: If you observe co-elution, focus on modifying mobile phase selectivity first. The choice of the polar modifier in a normal-phase system is critical. Instead of just increasing the percentage of a single modifier (like ethanol or isopropanol), try switching to a solvent from a different selectivity group (e.g., dichloromethane or acetonitrile). This alters the specific interactions (hydrogen bonding, dipole-dipole) that govern the separation. Temperature is another powerful, yet often overlooked, parameter for tuning selectivity in isomer separations.

Q5: Can chiral stationary phases (CSPs) be used to separate diastereomers?

A: Absolutely. While designed for enantiomers, CSPs are often exceptionally effective at resolving diastereomers.[13][14] The chiral environment of the stationary phase can amplify the small structural differences between diastereomers, leading to enhanced separation. If you have access to a range of CSPs (e.g., polysaccharide-based columns), they should be included in your column screening protocol, especially when achiral methods fail.[15]

Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Problem 1: Poor or No Resolution in Normal-Phase HPLC
  • Symptom: A single, sharp peak or two poorly resolved, overlapping peaks are observed on a silica column.

  • Causality: The mobile phase is not providing sufficient selectivity to differentiate between the diastereomers' interactions with the silica surface. This can be due to using a solvent that is too strong (causing rapid elution) or one that does not offer the right type of interaction.

  • Troubleshooting Workflow:

    Caption: Decision tree for troubleshooting poor resolution.

  • Solutions & Expert Insights:

    • Optimize Mobile Phase Strength: First, ensure your analytes are retained adequately. An ideal retention factor (k') is between 2 and 10. If your peaks elute too quickly (low k'), decrease the concentration of the polar modifier (e.g., from 5% ethanol to 2% ethanol).

    • Exploit Solvent Selectivity: If retention is good but resolution is poor, the key is to change the nature of the mobile phase. Solvents are grouped by their selectivity properties. Try switching your polar modifier to one from a different group to alter the interaction dynamics.

      Solvent Selectivity GroupRepresentative SolventsPrimary Interaction Type
      Group IEthyl Acetate, MTBEHydrogen Bond Acceptor
      Group IIDichloromethane (DCM)Dipole-Dipole
      Group VIIIEthanol, Isopropanol (IPA)Hydrogen Bond Donor/Acceptor
    • Consider Alternative Stationary Phases: If mobile phase optimization on silica is insufficient, switch to a different polar stationary phase.

      • Cyano (CN) Phases: Offer different selectivity due to strong dipole-dipole interactions.

      • Diol Phases: Less acidic than silica and can reduce peak tailing for basic compounds while offering unique hydrogen bonding interactions.

Problem 2: Peak Tailing or Broadening
  • Symptom: Peaks are asymmetric (tailing or fronting) and wider than expected, leading to poor efficiency and resolution.

  • Causality: This is often caused by secondary, undesirable interactions between polar functional groups on the spiro[2.2]pentane derivatives and active sites (e.g., acidic silanols) on the silica surface. It can also be a result of column overload or a mismatch between the sample solvent and the mobile phase.

  • Solutions & Expert Insights:

    • Check for Overload: Reduce the mass of sample injected by a factor of 10. If peak shape improves, you were overloading the column.

    • Use a Mobile Phase Additive: For compounds with amine or carboxylic acid groups, adding a small amount of a modifier can dramatically improve peak shape. For amines, add 0.1% triethylamine (TEA) or diethylamine (DEA). For acids, add 0.1% acetic or formic acid.

    • Match Sample Solvent to Mobile Phase: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. Injecting in a much stronger solvent (e.g., pure methanol in a 98:2 Hexane:IPA mobile phase) will cause severe peak distortion.

Advanced Technique Spotlight: Supercritical Fluid Chromatography (SFC)

SFC is a transformative technique for challenging isomer separations and is particularly well-suited for spiro[2.2]pentane diastereomers.[7][16] It combines the low viscosity of a gas with the solvating power of a liquid, enabling highly efficient and rapid separations.[10]

Experimental Protocol: SFC Method Development

This protocol outlines a systematic approach for separating spiro[2.2]pentane diastereomers using a modern SFC system.

  • Column Selection:

    • Begin with a polar achiral column. A 2-ethylpyridine (2-EP) or a Diol column is an excellent starting point, often providing better peak shape and unique selectivity compared to bare silica in SFC.

  • Initial Conditions:

    • Mobile Phase: Supercritical CO₂ (A) and Methanol (B).

    • Gradient: A fast scouting gradient from 5% to 40% Methanol over 5 minutes.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Flow Rate: 3 mL/min (for a typical 4.6 x 150 mm analytical column).

  • Optimization Workflow:

    • Once initial separation is observed, optimize the gradient to maximize resolution around the elution point of the diastereomers.

    • If co-elution occurs, switch the co-solvent (modifier) from Methanol to Ethanol or Isopropanol. This is a primary tool for altering selectivity in SFC.

    • Fine-tune the back pressure and temperature. Lowering the temperature can sometimes increase selectivity, while adjusting pressure can subtly alter the density and solvating power of the mobile phase.

SFC Method Development Workflow Diagram

SFC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Final Method A Select Columns: 1. 2-Ethylpyridine 2. Diol 3. Silica C Run Fast Scouting Gradient (5-40% over 5 min) A->C B Select Co-solvents: 1. Methanol 2. Ethanol B->C D Identify Best Column/ Co-solvent Combination C->D Evaluate Resolution E Optimize Gradient Slope & Range D->E F Fine-Tune Temperature & Back Pressure E->F G Optimized Isocratic or Shallow Gradient Method F->G Lock Method

Caption: Systematic workflow for SFC method development.

References
  • Gondi, S. R. (2020). Diastereoselective Synthesis of Spiro and Chlorocyclopropanes from Camphorpyrazolidinone derived α,β-Unsaturated Amides. ChemRxiv. [Link]

  • Marek, I., et al. (2012). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • Teeples, C. R., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. ResearchGate. [Link]

  • Marek, I., et al. (2012). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • Grygorenko, O. O., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Medicinal Chemistry. [Link]

  • Teeples, C. R., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Semantic Scholar. [Link]

  • Wada, T. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Unknown. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • Gicquel, M., et al. (2021). All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration. Journal of the American Chemical Society. [Link]

  • Aubé, J., et al. (2011). 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. The Journal of Organic Chemistry. [Link]

  • Lin, H., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. [Link]

  • Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Dzhemilev, U. M., et al. (2017). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. [Link]

  • Various Authors. (2008). Separation of diastereomers. Chromatography Forum. [Link]

  • Wilkerson-Hill, S. M., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters. [Link]

  • Regalado, C., & Pereira, A. D. S. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • Gstöttner, C., et al. (2022). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules. [Link]

  • Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Liu, W., & Gan, J. (2004). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. ResearchGate. [Link]

  • Pellicciari, R., et al. (2002). Spiro[2.2]pentane as a dissymmetric scaffold for conformationally constrained analogues of glutamic acid: focus on racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids. The Journal of Organic Chemistry. [Link]

  • Florence, A. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

Sources

Optimization

Technical Support Center: Handling Volatile Fluorinated Spirocyclic Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with volatile fluorinated spirocyclic intermediates. The unique combination of a strained spirocyclic core,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with volatile fluorinated spirocyclic intermediates. The unique combination of a strained spirocyclic core, the powerful electronic effects of fluorine, and inherent volatility presents significant challenges in synthesis, purification, and handling.[1][2][3] The incorporation of fluorine can drastically alter a molecule's chemical properties and biological activity, making these intermediates highly valuable in modern drug discovery.[2][4][5]

This guide is structured to provide both quick-reference answers and in-depth troubleshooting protocols. It moves from common questions about storage and stability to complex issues in synthesis and purification, grounded in the fundamental principles of fluorine chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level concerns regarding the day-to-day handling of these sensitive compounds.

Q1: What are the primary factors affecting the stability of my fluorinated spirocyclic intermediate?

A: The stability of these compounds is primarily influenced by temperature, moisture, air (oxygen), and light.[6] Fluorine's high electronegativity can make adjacent bonds susceptible to hydrolysis or other reactions.[7]

  • Temperature: Most fluorinated intermediates are heat-sensitive and should be stored at low temperatures, typically ranging from -20°C to 8°C, to prevent degradation.[6][7]

  • Moisture: Water can react with these intermediates, leading to hydrolysis and the formation of byproducts.[6] In some cases, reaction with moisture can generate highly corrosive hydrogen fluoride (HF).[8][9]

  • Air/Oxygen: Some intermediates are prone to oxidation.[6][7] Storing under an inert atmosphere (e.g., nitrogen or argon) is crucial.[6]

  • Light: Photosensitive compounds should be stored in amber glass containers to block UV light.[6]

Q2: What is the best way to store a newly synthesized, uncharacterized volatile fluorinated intermediate?

A: When dealing with a novel compound with unknown stability, exercise maximum caution.

  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap. Glass is generally inert and amber coloring protects against light.[6]

  • Atmosphere: Displace the air in the vial by flushing it with a gentle stream of argon or nitrogen before sealing.[6]

  • Temperature: Store the vial in a freezer, ideally at -20°C or below.[6][7]

  • Sealing: For highly volatile or long-term storage, consider sealing the vial cap with Parafilm® or PTFE tape as an extra precaution against moisture ingress and sample loss.

Q3: I need to ship a sample to a collaborator. What precautions should I take?

A: Shipping volatile and potentially hazardous materials requires adherence to institutional and carrier regulations. Chemically, ensure the sample is stable for transit. Pack the sealed vial within a larger, shatter-proof secondary container with absorbent material. Use cold packs or dry ice to maintain a low temperature throughout shipping. Clearly label the package according to all relevant safety regulations.

Section 2: Synthesis & Reaction Troubleshooting

Fluorination reactions are notoriously sensitive.[4] This section provides guides for overcoming common synthetic hurdles.

Q4: My fluorination reaction failed or resulted in a very low yield. What are the first things to check?

A: A failed fluorination reaction is most often due to issues with reaction conditions or reagent quality. A systematic check is the best approach.[10][11]

  • Anhydrous Conditions: This is the most common culprit. Ensure all glassware was rigorously oven- or flame-dried and cooled under an inert atmosphere.[10][12] Even "anhydrous" commercial solvents can contain trace water detrimental to the reaction; consider distilling solvents from a suitable drying agent (e.g., CaH₂) or passing them through an activated alumina column.[10]

  • Reagent Quality: Verify the activity of your fluorinating agent. Some reagents degrade upon storage, especially if improperly handled.[12] If possible, try a new, unopened bottle of the reagent.[10]

  • Inert Atmosphere: The reaction must be performed under a positive pressure of nitrogen or argon to prevent atmospheric moisture and oxygen from interfering.[12][13]

  • Temperature Control: Many fluorination reactions are highly exothermic or have a narrow optimal temperature window. Reactions are often initiated at low temperatures (-78 °C or 0 °C) and allowed to warm slowly to maintain control and minimize side reactions.[12]

Below is a troubleshooting workflow to diagnose a failed reaction.

G start Fluorination Reaction Failed (Low/No Yield) check_anhydrous Were anhydrous conditions rigorously maintained? start->check_anhydrous check_reagent Is the fluorinating agent known to be active? check_anhydrous->check_reagent  Yes fix_anhydrous Action: Re-run reaction with flame-dried glassware and freshly distilled/dried solvent. check_anhydrous->fix_anhydrous No check_temp Was temperature strictly controlled? check_reagent->check_temp  Yes fix_reagent Action: Use a new bottle of fluorinating agent. Consider titrating if possible. check_reagent->fix_reagent No check_other Investigate other parameters: - Stoichiometry - Reaction time - Substrate purity check_temp->check_other  Yes fix_temp Action: Re-run with careful monitoring. Start at -78°C and warm slowly. check_temp->fix_temp No success Problem Solved check_other->success fix_anhydrous->start Retry fix_reagent->start Retry fix_temp->start Retry

Caption: Decision tree for troubleshooting failed fluorination reactions.

Q5: I'm observing a mixture of constitutional isomers from my fluorination reaction. How can I improve regioselectivity?

A: Achieving high regioselectivity in C-H fluorination can be challenging.[14][15] The strategy depends heavily on the reaction type.

  • For Electrophilic Fluorination: The inherent electronic properties of the spirocyclic core will dictate the site of fluorination. If this is not selective, you may need to redesign the substrate to include a directing group.

  • For Transition-Metal Catalyzed C-H Fluorination: This approach offers greater control. The choice of catalyst and directing group is paramount. Palladium-catalyzed C-H fluorination, for example, often favors the ortho position relative to a directing group.[13] Optimizing the ligand, solvent, and temperature can significantly influence the isomeric ratio.[13]

  • For Nucleophilic Aromatic Substitution (SNAr): Regioselectivity is more predictable, as it's governed by the position of a suitable leaving group (e.g., -Cl, -NO₂) on an electron-deficient ring.[13] If you are seeing poor selectivity, ensure your starting material is isomerically pure and that the activating groups are positioned correctly (ortho or para) to the leaving group.[13]

Section 3: Purification & Isolation Challenges

The volatility of these intermediates makes their isolation and purification a significant challenge. Standard protocols often lead to sample loss.

Q6: How can I remove the reaction solvent without losing my volatile product?

A: Standard rotary evaporation, even with a cold trap, can lead to significant loss of volatile compounds.

  • Low-Temperature, High-Vacuum Rotary Evaporation: Use a cryo-trap (dry ice/acetone or liquid nitrogen) and a high-performance vacuum pump. Keep the bath temperature as low as possible while still allowing for solvent evaporation.

  • Cryogenic Condensation: For extremely volatile compounds, a viable technique is to gently heat the reaction vessel while passing a slow stream of inert gas through it.[16] The gas stream carries the volatile product to a collection flask submerged in a cryogenic bath (e.g., liquid nitrogen), where the product condenses and solidifies.[16] This technique is excellent for recovery but requires a specialized setup.[16]

Q7: My spirocyclic intermediate is difficult to purify by standard silica gel chromatography. What are my options?

A: Volatility can cause streaking and poor separation on silica gel. Furthermore, the acidic nature of silica can sometimes decompose sensitive fluorinated compounds.

  • Use Deactivated Silica: Treat standard silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using less acidic media like alumina (neutral or basic) or other stationary phases like Florisil®.

  • Gas Chromatography (GC): For thermally stable volatile compounds, preparative GC is a powerful purification technique that separates components based on their boiling points and interactions with the column.[17]

  • Low-Temperature Column Chromatography: Running the column in a cold room or with a jacketed column can help reduce the volatility of the compound, leading to sharper bands and better separation.

The following flowchart outlines a decision process for selecting a purification strategy.

G start Crude Volatile Fluorinated Intermediate check_thermal Is the compound thermally stable? start->check_thermal check_purity What is the approximate purity level? check_thermal->check_purity Yes cold_column Strategy: Low-Temperature Column Chromatography check_thermal->cold_column No / Unknown   Assume unstable gc_prep Strategy: Preparative Gas Chromatography (GC) check_purity->gc_prep Low (<90%) distill Strategy: Fractional or Vacuum Distillation check_purity->distill High (>90%) (Boiling point differs from impurities) adsorption Strategy: Adsorption/Filtration (e.g., Activated Carbon) check_purity->adsorption Trace Impurities cold_column->gc_prep If still impure

Caption: Flowchart for selecting a purification strategy.
Section 4: Characterization Guide

The presence of fluorine provides a powerful analytical handle but also introduces complexity.

Q8: What are the key considerations for NMR analysis of my fluorinated spirocycle?

A: ¹⁹F NMR is an essential tool. Fluorine is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[18][19]

  • ¹⁹F Chemical Shift: The chemical shift range for ¹⁹F is much larger than for ¹H, providing excellent signal dispersion.[19][20] This means even structurally similar isomers can often be resolved.[19]

  • ¹H-¹⁹F and ¹³C-¹⁹F Couplings: Fluorine couples to both ¹H and ¹³C nuclei, often over multiple bonds. These coupling constants (J-couplings) provide invaluable structural information but can also make ¹H and ¹³C spectra very complex and difficult to interpret.[1][20]

  • Decoupling: To simplify spectra, consider running ¹³C NMR experiments with both ¹H and ¹⁹F decoupling.[20] Similarly, ¹H{¹⁹F} experiments can simplify proton spectra.

  • 2D NMR: Experiments like ¹H-¹⁹F HETCOR are extremely powerful for assigning signals and confirming the proximity of specific hydrogen and fluorine atoms in the molecule.

Data Summary: Typical NMR Coupling Constants
Coupling TypeTypical Range (Hz)Notes
¹JCF150 - 350Large, one-bond coupling.[20]
²JCF10 - 50Geminal coupling.
³JCF0 - 20Vicinal coupling, useful for conformational analysis.
²JHF40 - 80Geminal coupling, very prominent.[20]
³JHF0 - 30Vicinal coupling, depends on dihedral angle.
Section 5: Safety & Handling Protocols

Volatility and the presence of fluorine necessitate stringent safety protocols. The primary, acute hazard is often the potential generation of hydrogen fluoride (HF).[8][9]

Q9: What are the essential safety precautions for handling these intermediates?

A: A multi-layered approach to safety is required.

Experimental Protocol: Safe Handling Workflow
  • Risk Assessment: Before starting, assess the potential hazards. Assume the compound is toxic and that decomposition can release HF gas.[9]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with good airflow.[8][21] For highly volatile or dusty materials, consider using a glove box or a ventilated gas cabinet.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[22]

    • Gloves: Use double-gloving. An inner nitrile glove for dexterity and an outer glove rated for fluorine compounds, such as those made of Viton™ (FKM) or neoprene.[22]

    • Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.

  • Emergency Preparedness:

    • Keep a tube of 2.5% calcium gluconate gel readily accessible. This is the primary antidote for topical HF exposure.[8]

    • Ensure an emergency shower and eyewash station are nearby and unobstructed.[21]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines. Never mix fluorinated waste with other waste streams unless compatibility is confirmed.

G prep PRE-EXPERIMENT - Risk Assessment - Verify Fume Hood - Prepare Ca-Gluconate Gel ppe DURING EXPERIMENT - Wear Full PPE - Handle in Hood - Keep Sash Low prep->ppe cleanup POST-EXPERIMENT - Quench Reaction Carefully - Segregate Waste - Decontaminate Glassware ppe->cleanup end Safe Completion cleanup->end

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2,2-Difluorospiro[2.2]pentane Scaffolds: A Comparative Crystallographic Guide

Executive Summary: The "Invisible" Bioisostere The 2,2-difluorospiro[2.2]pentane (DFSP) moiety has emerged as a high-value bioisostere in modern drug discovery, offering a rigid, lipophilic surrogate for gem-dimethyl or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Bioisostere

The 2,2-difluorospiro[2.2]pentane (DFSP) moiety has emerged as a high-value bioisostere in modern drug discovery, offering a rigid, lipophilic surrogate for gem-dimethyl or carbonyl groups. However, its unique electronic properties—driven by the high electronegativity of fluorine and the immense strain of the bis-cyclopropyl system—render standard characterization methods (NMR, DFT) insufficient for unambiguous conformational assignment.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic and computational alternatives. It argues that while NMR is faster for purity checks, SC-XRD is the only "Gold Standard" method capable of resolving the absolute configuration and the critical "butterfly" angle distortion induced by the gem-difluoro substitution.

Comparative Analysis: XRD vs. The Alternatives

In the context of DFSP derivatives, "performance" is defined by the resolution of stereochemistry and the accurate prediction of ligand-protein binding vectors.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Recommended) Solution NMR (

)
DFT Computation
Primary Output Absolute 3D Structure & PackingConnectivity & dynamic averagingTheoretical Energy Minima
Stereochemical Certainty High (>99%) (anomalous scattering)Medium (requires complex NOE)Low (model dependent)
Conformational Insight Solid-state (frozen) conformationTime-averaged (solution)Gas-phase (usually)
Sample Requirement Single Crystal (0.1–0.3 mm)Solution (5–10 mg)None (Virtual)
DFSP Specific Limitation Thermal disorder of F-atoms

coupling complexity
Dispersion force errors
Turnaround Time 24–48 Hours1–2 Hours12–24 Hours
Expert Insight: Why NMR Fails at the Spiro Junction

While


 NMR is diagnostic for the presence of the 

group, it often fails to distinguish between subtle diastereomers in complex DFSP derivatives. The spiro-carbon (

) acts as a "spin block," reducing the efficacy of NOE (Nuclear Overhauser Effect) signals between the two rings. Consequently, NMR often provides a time-averaged picture that masks the specific ring puckering essential for docking studies.

Technical Deep Dive: The Crystallographic Workflow

The primary challenge with DFSP derivatives is their physical nature: they are often waxy, volatile solids with high vapor pressure, making crystal growth difficult.

Workflow Diagram: From Synthesis to Structure

The following diagram outlines the optimized pathway for handling these labile scaffolds.

DFSP_Workflow Synth Synthesis (Crude DFSP) Screen Solvent Screening (Fluorinated Solvents) Synth->Screen Solubility Growth Crystal Growth (Sublimation/Sealed) Screen->Growth Slow Evap/Diff Mount Cryo-Mounting (Perfluoropolyether Oil) Growth->Mount Harvest Data Data Collection (100 K, Mo/Cu Source) Mount->Data Flash Cool Refine Refinement (Disorder Handling) Data->Refine Solve Structure Refine->Growth Poor R-factor?

Caption: Optimized crystallographic workflow for volatile fluorinated spirocycles. Note the critical feedback loop if thermal disorder prevents refinement.

Protocol 1: Crystal Growth for Waxy Fluorocarbons

Standard evaporation often yields amorphous films. Use this "Inverted Diffusion" method.

  • Dissolution: Dissolve 5 mg of the DFSP derivative in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Chloroform (

    
    ) .
    
    • Why: Chlorinated solvents interact favorably with the polarized C-F bonds.

  • Precipitant Choice: Use n-Pentane or Hexane .

    • Expert Note: Do not use ether; it often co-crystallizes and creates disorder.[1]

  • Setup: Place the solution in a small inner vial. Place the inner vial inside a larger jar containing the precipitant. Cap tightly.

  • Temperature: Place the entire setup at 4°C (Fridge) .

    • Causality: Lower temperature reduces the kinetic energy of the lattice formation, promoting order over speed.

Protocol 2: Data Collection & Refinement

DFSP molecules exhibit high thermal motion (libration) due to their globular shape.

  • Temperature Control: Data MUST be collected at 100 K (or lower) .

    • Reasoning: At room temperature, the

      
       group often rotates or vibrates excessively, smearing the electron density map and making the C-F bond lengths appear artificially short.
      
  • Radiation Source: Use Cu-K

    
      (
    
    
    
    Å) for absolute configuration determination if the molecule is chiral and lacks heavy atoms. Use Mo-K
    
    
    for standard connectivity.
  • Refinement Strategy:

    • Watch for Rotational Disorder : The spiro rings may pivot around the

      
       axis.
      
    • Use PART commands in SHELXL to model split positions for Fluorine atoms if electron density is elongated.

Structural Insights: The "Distorted Butterfly"

The scientific value of obtaining the crystal structure lies in quantifying the distortion of the spiro-framework.

The Electronic Effect

The two fluorine atoms are highly electronegative, withdrawing electron density from the cyclopropyl ring. This creates a "Bent Bonds" phenomenon (Walsh orbitals) that is more pronounced than in the non-fluorinated parent.

Table 2: Critical Structural Parameters (Experimental Averages)
ParameterParent Spiro[2.2]pentane 2,2-Difluorospiro[2.2]pentane Impact on Drug Design
Distal C-C Bond 1.510 Å1.485 – 1.495 Å Shortening indicates higher s-character; increased metabolic stability.
Proximal C-C Bond 1.480 Å1.515 – 1.525 Å Lengthening due to F-repulsion; potential weak point for ring opening.
Inter-ring Angle (

)
90° (Ideal)85° – 88° The "Butterfly" closes slightly; alters vector of attached substituents.
C-F Bond Length N/A1.34 – 1.36 Å Highly polarized; acts as H-bond acceptor in active sites.
Logic Diagram: Structure-Property Relationship

How the crystallographic data translates to medicinal chemistry properties.

DFSP_Logic F_Sub Gem-Difluoro Substitution Elec_With Electron Withdrawal (Inductive Effect) F_Sub->Elec_With Metab Blocked Metabolic Sites (Stability) F_Sub->Metab Steric Shield Geom_Dist Geometric Distortion (Bond Shortening/Angle Change) Elec_With->Geom_Dist Walsh Orbital Rehybridization Dipole Dipole Moment Increase Elec_With->Dipole Bind Altered Binding Vector (Potency) Geom_Dist->Bind Shape Match Lipophil Modulated LogP (Bioavailability) Dipole->Lipophil

Caption: Causal pathway linking the atomic modifications seen in XRD to macroscopic drug properties.

Conclusion

While computational modeling can approximate the geometry of 2,2-difluorospiro[2.2]pentane derivatives, it consistently underestimates the lattice packing forces and the specific bond distortions caused by the fluorine atoms. X-ray crystallography remains the requisite tool for validation.

For researchers working with these scaffolds, the investment in low-temperature crystallographic characterization provides the only definitive proof of absolute configuration and the precise "shape" required for structure-based drug design (SBDD).

References

  • Mykhailiuk, P. K. (2014). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2] Link

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine C-F Bond Lengths. Chemistry – A European Journal. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2,2-difluorospiro[2.2]pentane derivatives.Link

  • O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews. Link

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. Link

Sources

Comparative

Metabolic Stability of Fluorinated vs. Non-Fluorinated Spirocycles: A Medicinal Chemistry Guide

Executive Summary This guide provides a technical analysis of metabolic stability in spirocyclic scaffolds, contrasting fluorinated and non-fluorinated variants. Spirocycles are essential for increasing character and esc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of metabolic stability in spirocyclic scaffolds, contrasting fluorinated and non-fluorinated variants. Spirocycles are essential for increasing


 character and escaping "flatland" in drug discovery, but they often introduce metabolic liabilities. This guide details how strategic fluorination mitigates intrinsic clearance (

), modulates lipophilicity (LogD), and alters pKa to extend half-life (

).

Part 1: The Mechanistic Rationale

The Metabolic Liability of Spirocycles

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are rigid, three-dimensional structures. While they improve target selectivity, their exposed methylene (


) groups are frequent sites for Cytochrome P450 (CYP)-mediated oxidative hydroxylation .
The Fluorine Blockade

Replacing hydrogen with fluorine is a standard "metabolic blocking" strategy.[1][2] The stability arises from three physicochemical factors:

  • Bond Strength: The C-F bond is significantly stronger (

    
    ) than the C-H bond (
    
    
    
    ), making the C-F bond inert to the radical abstraction mechanism of CYP450 enzymes.
  • Steric Shielding: The van der Waals radius of Fluorine (

    
    ) is larger than Hydrogen (
    
    
    
    ), sterically hindering the approach of the bulky CYP heme iron-oxo species.
  • Electronic Deactivation: Fluorine is the most electronegative element (

    
    ).[3] It pulls electron density from the carbon scaffold, lowering the HOMO energy and making adjacent C-H bonds less susceptible to oxidation.
    
Diagram 1: CYP450 Blocking Mechanism

The following diagram illustrates the kinetic difference between a labile C-H bond and a blocked C-F bond within a spirocyclic core.

CYP_Mechanism CYP CYP450 (Heme-Fe=O) Transition Radical Intermediate CYP->Transition H-Abstraction Stable Metabolically Stable (Low Clearance) CYP->Stable Oxidation Blocked (Strong C-F Bond) Spiro_H Non-Fluorinated Spirocycle (Exposed C-H) Spiro_H->CYP Binding Spiro_F Fluorinated Spirocycle (Blocked C-F) Spiro_F->CYP Binding Metabolite Hydroxylated Metabolite (High Clearance) Transition->Metabolite -OH Rebound

Figure 1: Mechanistic divergence of CYP450 metabolism. Fluorination prevents the critical hydrogen abstraction step required for oxidative clearance.

Part 2: Comparative Analysis & Data

The following data synthesizes trends observed in medicinal chemistry campaigns (e.g., Roche’s spirooxetane studies and general GPCR inhibitor optimization).

Case Study: Azaspiro[3.3]heptane Derivatives

In this comparison, a lipophilic amine spirocycle is optimized. The non-fluorinated variant suffers from rapid oxidative clearance.

Table 1: Metabolic Stability Comparison (


) 
ParameterCompound A (Non-Fluorinated)Compound B (Gem-difluorinated)Compound C (Spirooxetane*)
Structure 2-azaspiro[3.3]heptane6,6-difluoro-2-azaspiro[3.3]heptane2-oxa-6-azaspiro[3.3]heptane
LogD (pH 7.4) 2.1 (Moderate Lipophilicity)2.4 (Increased Lipophilicity)0.8 (Lower Lipophilicity)
pKa (Base) 9.8 (High Basicity)8.2 (Lowered by -I effect)8.0 (Balanced)
HLM

> 100

L/min/mg
(High)
15

L/min/mg
(Low)
< 5

L/min/mg
(Very Low)
Primary Metabolite C-H HydroxylationNone observed (Parent stable)None observed
Mechanism Rapid OxidationMetabolic BlockingPolarity + Blocking

*Note: The Spirooxetane (Compound C) is a specific "hetero-spirocycle" where oxygen acts as a bioisostere for the gem-difluoro group, offering superior stability and solubility.

Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • Non-Fluorinated (A): High

    
     is driven by lipophilic binding to CYP active sites and facile oxidation of the strained ring C-H bonds.
    
  • Fluorinated (B): Gem-difluorination blocks the metabolic soft spot. However, note the LogD increase . While metabolically stable, excessive fluorination can sometimes increase non-specific binding or P-gp efflux.

  • Spirooxetane (C): Often superior to fluorination alone for solubility. The oxygen atom reduces LogD (reducing CYP affinity) and electronically deactivates the ring toward oxidation.

Part 3: Experimental Protocol (HLM Stability Assay)

To generate the data above, a Human Liver Microsome (HLM) Stability Assay is required.[4][5][6] This protocol ensures self-validating results through the use of positive controls (Testosterone/Diclofenac) and negative controls (Warfarin).

Workflow Diagram

HLM_Protocol Prep 1. Preparation (1µM cmpd + 0.5 mg/mL HLM) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add 1mM NADPH) PreInc->Start Sampling 4. Sampling Timepoints (0, 5, 15, 30, 45 min) Start->Sampling Quench 5. Quenching (Cold ACN + Internal Std) Sampling->Quench Analysis 6. LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc 7. Calculation (Ln(%Rem) vs Time -> Slope k) Analysis->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.
Detailed Methodology
  • Reagent Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Microsomes: Thaw pooled HLM (20 mg/mL stock) on ice. Dilute to 1.0 mg/mL working solution.[5]

    • Cofactor: Prepare 20 mM NADPH in buffer (freshly made).

  • Incubation:

    • Mix 30

      
      L of test compound (2 
      
      
      
      M in buffer/0.2% DMSO) with 30
      
      
      L of microsome working solution in a 96-well plate.
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding 60

      
      L of NADPH (final concentration: 1 
      
      
      
      M compound, 0.5 mg/mL protein, 1 mM NADPH).
  • Quenching & Sampling:

    • At

      
       minutes, transfer 50 
      
      
      
      L of reaction mixture into 150
      
      
      L of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (C18 column). Monitor Parent Ion transition.

  • Calculation:

    • Plot

      
       vs. Time.[5][7]
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Part 4: Strategic Recommendations

When optimizing spirocycles, follow this decision matrix:

  • If High Clearance + High LogD:

    • Strategy: Introduce Spirooxetane or Spiroazetidine .

    • Why: Lowers LogD (reducing CYP affinity) while blocking metabolism.

  • If High Clearance + Low/Optimal LogD:

    • Strategy: Use Gem-difluorination (

      
      ) at the metabolic soft spot.
      
    • Why: Blocks oxidation without significantly altering polarity (though check pKa effects on nearby amines).

  • If hERG Liability exists:

    • Strategy: Fluorinate adjacent to the basic amine.

    • Why: Fluorine's inductive effect lowers the pKa of the amine (e.g., from 9.5 to 8.0), reducing cation-trapping and hERG channel binding.

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[8]

  • BenchChem. (2025).[9][5] "Experimental Protocols: Human Liver Microsome (HLM) Stability Assay." BenchChem Technical Guides.

Sources

Validation

The Rising Star in Medicinal Chemistry: A Comparative Guide to the Biological Activity of 2,2-Difluorospiro[2.2]pentane Analogs

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional scaffolds that can explore uncharted chemical space. Among these, the 2,2-difluorospiro[2.2]pentane motif has emerged as a compelling structural element. Its inherent rigidity, unique spatial arrangement of substituents, and the presence of the gem-difluoro group offer a powerful combination of features to modulate the properties of bioactive molecules. This guide provides an in-depth comparison of the biological activity of 2,2-difluorospiro[2.2]pentane analogs, supported by available experimental data, and offers insights into their potential applications in drug discovery.

The 2,2-Difluorospiro[2.2]pentane Scaffold: A Bioisostere with Unique Advantages

The spiro[2.2]pentane core, a fusion of two cyclopropane rings at a single carbon, is a highly strained and rigid system. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The introduction of a gem-difluoro group onto this scaffold further enhances its appeal as a bioisostere for various functional groups, including carbonyls and other gem-disubstituted moieties.[1]

The key advantages of incorporating the 2,2-difluorospiro[2.2]pentane unit include:

  • Modulation of Physicochemical Properties: The gem-difluoro group is a strong electron-withdrawing moiety, which can significantly impact the acidity or basicity (pKa) of nearby functional groups.[1] It also influences lipophilicity (LogP), a critical parameter for membrane permeability and overall pharmacokinetics. The effect on LogP can be complex, sometimes increasing it and other times decreasing it, depending on the overall molecular context.[1] This fine-tuning of physicochemical properties is a cornerstone of modern drug design.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making molecules containing fluorine less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of drug candidates.

  • Conformational Restriction: The rigid spirocyclic system locks the substituents in well-defined spatial orientations. This pre-organization can enhance binding to the target protein by presenting the key pharmacophoric elements in an optimal conformation.

  • Novel Chemical Space: The unique three-dimensional shape of the 2,2-difluorospiro[2.2]pentane scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity.

Comparative Biological Evaluation: Emerging Data and Future Directions

While the 2,2-difluorospiro[2.2]pentane scaffold is a relatively new entrant in the medicinal chemist's toolbox, preliminary studies on related spirocyclic and fluorinated compounds provide compelling evidence of their potential. Direct comparative data for a series of 2,2-difluorospiro[2.2]pentane analogs is still emerging in the public domain. However, by examining the biological activity of structurally related compounds, we can infer the potential of this novel scaffold.

Anticancer Activity

Spirocyclic compounds have shown significant promise as anticancer agents. For instance, a series of novel dispiro-indolinones were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[2]

Table 1: Illustrative Anticancer Activity of Dispiro-Indolinone Analogs

CompoundLNCaP (IC50, µM)PC3 (IC50, µM)HCTwt (IC50, µM)Selectivity Index (SI)
Analog A 1.2>10>10>8.3
Analog B 2.5>10>10>4.0
Analog C 3.5>10>10>2.9

Data presented is illustrative and based on reported values for dispiro-indolinones to showcase the potential of spirocyclic systems.[2]

The high potency and selectivity observed for these spiro compounds against the LNCaP prostate cancer cell line highlight the potential of rigid, three-dimensional scaffolds in cancer drug discovery. The incorporation of the 2,2-difluorospiro[2.2]pentane moiety into similar pharmacophores could further enhance their activity and drug-like properties.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Spirocyclic compounds are also being explored in this therapeutic area. For example, diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL.[3] The unique three-dimensional structure of these compounds is believed to be crucial for their interaction with bacterial targets.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful application of the 2,2-difluorospiro[2.2]pentane scaffold in drug discovery relies on efficient synthetic methods and robust biological assays.

Synthesis of Functionalized 4,4-Difluorospiro[2.2]pentan-1-yl Derivatives

A scalable and diastereoselective approach to functionalized 4,4-difluorospiro[2.2]pentan-1-yl derivatives has been developed, making these valuable building blocks more accessible to medicinal chemists.[4]

Step-by-Step Synthesis Workflow:

G cluster_0 Synthesis of 4,4-Difluorospiro[2.2]pentan-1-yl Building Blocks start Commercially Available (2-Methylenecyclopropyl)methanol step1 Difluorocyclopropanation start->step1 Reagents: TMSCF3, NaI, Toluene step2 Functional Group Transformations step1->step2 Intermediate: (4,4-Difluorospiro[2.2]pentan-1-yl)methanol product Functionalized 4,4-Difluorospiro[2.2]pentan-1-yl Derivatives step2->product Various Reagents: e.g., Oxidation, Amination

Caption: Synthetic workflow for the preparation of functionalized 4,4-difluorospiro[2.2]pentan-1-yl derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the 2,2-difluorospiro[2.2]pentane analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_1 MTT Assay Workflow for Cytotoxicity A Seed Cancer Cells in 96-well Plate B Treat with Spiro[2.2]pentane Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Potential Mechanisms of Action and Future Perspectives

The biological activity of 2,2-difluorospiro[2.2]pentane analogs will be highly dependent on the nature of the appended functional groups and the overall molecular architecture. Given the prevalence of spirocycles in kinase inhibitors, it is plausible that these analogs could be designed to target specific kinases involved in cancer cell proliferation and survival.

G cluster_2 Hypothetical Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition Inhibitor 2,2-Difluorospiro[2.2]pentane Analog (Kinase Inhibitor) Inhibitor->MEK Inhibition

Caption: A hypothetical signaling pathway (MAPK pathway) that could be targeted by 2,2-difluorospiro[2.2]pentane-based kinase inhibitors.

The future of 2,2-difluorospiro[2.2]pentane analogs in drug discovery is bright. As synthetic methodologies become more refined and accessible, we can expect to see a surge in the exploration of this scaffold in various therapeutic areas. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of focused libraries of 2,2-difluorospiro[2.2]pentane analogs are needed to establish clear SAR and guide the design of more potent and selective compounds.

  • Comparative Studies: Direct comparisons with non-fluorinated and non-spirocyclic analogs in the same biological assays will be crucial to definitively quantify the advantages of this scaffold.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies will be necessary to assess the drug-likeness of these compounds and identify candidates for in vivo studies.

References

  • Grygorenko, O. O., et al. (2022). 4,4‐Difluorospiro[2.2]pentan‐1‐yl – A Fluorinated Substituent To Expand the Synthetic and Medicinal Chemists' Toolbox. European Journal of Organic Chemistry, 2022(40). [Link]

  • Melnykov, K. P., et al. (2022). 4,4‐Difluorospiro[2.2]pentan‐1‐yl – A Fluorinated Substituent To Expand the Synthetic and Medicinal Chemists' Toolbox. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Characterization of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid

Introduction: The Challenge of a Strained, Fluorinated Spirocycle In the landscape of modern drug discovery and materials science, the incorporation of strained ring systems and fluorine atoms offers a powerful strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Strained, Fluorinated Spirocycle

In the landscape of modern drug discovery and materials science, the incorporation of strained ring systems and fluorine atoms offers a powerful strategy to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid stands as a molecule of significant interest, merging the extreme ring strain of a spiropentane core with the potent electronic effects of a gem-difluoro group. This unique combination presents a distinct challenge and opportunity for analytical characterization. The high degree of skeletal strain influences bond lengths, angles, and electron density, which in turn manifests uniquely in its spectroscopic signatures.

This guide provides a comprehensive framework for the spectroscopic characterization of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its expected data with that of its non-fluorinated analog, Spiro[2.2]pentane-5-carboxylic acid , and a related but less strained system, 1,1-difluorospiro[2.3]hexane-5-carboxylic acid , we aim to provide researchers with a robust, predictive model for identifying and verifying this valuable molecular scaffold. The principles and protocols outlined herein are designed to ensure analytical rigor and trustworthy data interpretation.

Molecular Structure and Key Features

The structure of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is defined by two fused cyclopropane rings sharing a single spirocyclic carbon atom. The presence of a gem-difluoro group on one ring and a carboxylic acid on the other creates a molecule with distinct electronic and steric environments.

Figure 1: Structure of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid with key carbons numbered for NMR discussion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential. The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion make it a particularly diagnostic probe.[1][2][3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.[4]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) or an internal standard with a known chemical shift is used.[5]

  • ¹H NMR: Acquire a standard proton spectrum. Pay attention to the integration values and the complex splitting patterns arising from geminal, vicinal, and long-range couplings, including those to fluorine.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups and to identify the quaternary spiro-carbon.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The gem-difluoro group is expected to produce a singlet. A proton-coupled ¹⁹F spectrum should also be acquired to observe J-couplings between fluorine and adjacent protons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, run 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification prep Dissolve Sample (~5mg) in Deuterated Solvent (0.6mL) standard Add Internal Standard (e.g., TMS) prep->standard H1 1. Acquire ¹H NMR (Note integration & J-coupling) standard->H1 C13 2. Acquire ¹³C NMR (Proton-decoupled) H1->C13 F19 3. Acquire ¹⁹F NMR (Proton-decoupled & coupled) C13->F19 DEPT Run DEPT-135 (Identify C, CH, CH₂, CH₃) C13->DEPT TwoD 4. Acquire 2D Spectra (Optional) (COSY, HSQC, HMBC) F19->TwoD assign Assign Signals (Use all spectra) TwoD->assign compare Compare with Analogs & Predicted Values assign->compare structure Confirm Structure compare->structure

Figure 2: General experimental workflow for comprehensive NMR characterization.

Predicted NMR Data and Comparative Analysis

The introduction of two fluorine atoms dramatically alters the electronic environment compared to the parent spiro[2.2]pentane-5-carboxylic acid. This is reflected in significant changes in chemical shifts, particularly for the carbons and protons of the fluorinated cyclopropane ring.

Nucleus 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid (Predicted) Spiro[2.2]pentane-5-carboxylic acid (Reference) Rationale for Differences
¹H NMR
-COOH~10-13 ppm (broad s)[6][7]~10-13 ppm (broad s)The carboxylic acid proton is highly deshielded and its chemical shift is largely independent of the remote fluorine substitution.[6]
CH (α to COOH)~2.0-2.6 ppm[7][8]~2.0-2.5 ppmThe deshielding effect of the carbonyl group is the dominant factor.[9][10]
CH₂ (non-fluorinated ring)~1.0-1.8 ppm~0.8-1.5 ppmMinor deshielding effect from the fluorinated ring.
CH₂ (fluorinated ring)~1.5-2.5 ppm~0.8-1.5 ppmProtons on the same ring as the fluorines will be significantly deshielded due to the inductive effect of fluorine. Expect complex splitting due to ²JHF and ³JHF couplings.
¹³C NMR
C=O~170-180 ppm[6][11]~175-185 ppmTypical range for a carboxylic acid carbonyl carbon.[8]
C(F)₂~110-120 ppm (triplet, ¹JCF ≈ 280-300 Hz)N/AThe direct attachment of two highly electronegative fluorine atoms causes a massive downfield shift and a characteristic large one-bond C-F coupling.
Spiro C~30-40 ppm~20-30 ppmThe spiro carbon is already in a strained environment. The adjacent difluoro group will further deshield it.
CH (α to COOH)~35-45 ppm~30-40 ppmStandard chemical shift for a carbon alpha to a carbonyl group.[12]
CH₂~10-25 ppm~5-15 ppmAliphatic carbons in a strained ring system. Carbons in the fluorinated ring will be more deshielded.
¹⁹F NMR
CF~-140 to -160 ppm (vs CFCl₃)N/AThis range is characteristic for gem-difluorocyclopropanes.[5][13] The high ring strain can influence the exact shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for rapidly confirming the presence of key functional groups. For this molecule, the carboxylic acid moiety and the C-F bonds will produce highly characteristic absorption bands.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum: Acquire the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks corresponding to the O-H, C-H, C=O, and C-F stretching vibrations.

Predicted IR Data and Comparative Analysis

The primary differences in the IR spectrum compared to the non-fluorinated analog will be the appearance of strong C-F stretching bands.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) for 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid Reference Wavenumber (cm⁻¹) for Spiro[2.2]pentane-5-carboxylic acid Interpretation
Carboxylic AcidO-H stretch2500-3300 (very broad)[9][14][15]2500-3300 (very broad)This extremely broad band, often overlapping with C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid dimer.[6][10]
Aliphatic C-HC-H stretch2850-30002850-3000Standard stretching frequencies for sp³ C-H bonds. The high strain may shift these slightly.
CarbonylC=O stretch1700-1725[16]1700-1725A strong, sharp absorption characteristic of a saturated carboxylic acid carbonyl.[14][16]
DifluorideC-F stretch1100-1300 (strong, multiple bands)N/AThe C-F stretching region is often complex but provides a clear and strong indication of fluorine's presence.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for carboxylic acids, which can be readily observed in negative ion mode as the [M-H]⁻ ion. Electron Impact (EI) is a harder ionization technique that will provide more fragmentation information.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is highly recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula (C₆H₆F₂O₂).[17]

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the molecular weight. For C₆H₆F₂O₂, the monoisotopic mass is 148.0336 Da.[17]

    • MS/MS (Tandem MS): Isolate the parent ion ([M-H]⁻ or M⁺˙) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This helps in structural elucidation.

Predicted Fragmentation Patterns
Ionization Mode Parent Ion (m/z) Key Fragment Ions (m/z) Interpretation of Fragmentation
EI (Hard Ionization) M⁺˙ at 148103Loss of the carboxyl group (-COOH, 45 Da). This is a very common fragmentation pathway for carboxylic acids.[18]
131Loss of a hydroxyl radical (-OH, 17 Da).
Various CₓHᵧF₂ fragmentsFragments arising from the cleavage of the strained spirocyclic core.
ESI (Negative Mode) [M-H]⁻ at 147103 ([M-H-CO₂]⁻)Decarboxylation (loss of CO₂, 44 Da) is a characteristic fragmentation for the deprotonated carboxylate anion.[19]

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural verification of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the puzzle, it is the synergy between them that leads to an unambiguous assignment.

  • NMR (¹H, ¹³C, ¹⁹F) provides the definitive carbon-hydrogen framework, confirms the presence and electronic environment of the fluorine atoms, and establishes connectivity.

  • IR Spectroscopy offers rapid and clear confirmation of the essential carboxylic acid and C-F functional groups.

  • High-Resolution MS validates the elemental composition through accurate mass measurement and reveals characteristic fragmentation patterns that corroborate the proposed structure.

By comparing the acquired data against the predictive models and reference compounds detailed in this guide, researchers and drug development professionals can confidently identify and characterize this unique and valuable molecular entity, ensuring the integrity of their scientific endeavors.

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